Vitexin-2''-xyloside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
10576-86-0 |
|---|---|
Molecular Formula |
C26H28O14 |
Molecular Weight |
564.49 |
Origin of Product |
United States |
Foundational & Exploratory
Vitexin-2''-xyloside: A Technical Guide to Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin-2''-xyloside, a C-glycosyl flavonoid derived from apigenin, has garnered significant interest within the scientific community due to its potential pharmacological activities. As a derivative of vitexin, it is being investigated for its antioxidant, anti-inflammatory, and other therapeutic properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and details the methodologies for its extraction and purification, offering a valuable resource for researchers and professionals in drug development and natural product chemistry.
Natural Sources of this compound
This compound has been identified in a variety of plant species. The primary and most significant sources are detailed below.
Key Botanical Sources
-
Passionflower (Passiflora quadrangularis) : The leaves of Passiflora quadrangularis are a particularly rich source of this compound, where it is considered a major flavonoid component and a key chemical marker for the species.[1]
-
Swiss Chard (Beta vulgaris var. cicla) : Both the leaves and seeds of Swiss chard have been found to contain this compound among other flavonoid glycosides.[2][3]
-
Hawthorn (Crataegus monogyna) : The leaves and flowers of Hawthorn are known to contain a variety of flavonoids. While vitexin and its rhamnoside derivative are more commonly quantified, this compound is also present.[4][5]
-
Clusia columnaris : This plant has also been identified as a source from which this compound has been successfully isolated.[6][7]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant source, the part of the plant used, and the extraction method employed. The following table summarizes the available quantitative data.
| Plant Species | Plant Part | Extraction Method | This compound Content | Reference |
| Passiflora quadrangularis | Leaves | Aqueous Infusion | 29.16 ± 0.11 mg/g of extract | [1] |
| Beta vulgaris var. cicla | Fresh Leaves | Not Specified | 2.4 - 3.0 mg/g (total flavonoids) | [8] |
| Crataegus monogyna | Leaves & Flowers | Microwave-Assisted | Vitexin: ~1.2 mg/g (50% ethanol) | [5] |
Note: Data for Crataegus monogyna is for the related compound vitexin, as specific quantification for this compound was not available in the cited literature.
Extraction and Purification Protocols
The successful isolation of this compound relies on efficient extraction and purification techniques. The methodologies vary depending on the plant matrix.
Extraction from Passiflora quadrangularis Leaves
A common method for extracting flavonoids from Passiflora quadrangularis leaves is through aqueous infusion or hydroalcoholic extraction.
Experimental Protocol: Hydroalcoholic Extraction
-
Preparation of Plant Material : Air-dry the leaves of Passiflora quadrangularis and grind them into a coarse powder.
-
Extraction :
-
Place the powdered leaves in a Soxhlet apparatus.
-
Utilize a solvent mixture of water and ethanol (1:1 v/v) for extraction.
-
Continuously extract the material for a sufficient duration to ensure exhaustive extraction.
-
-
Solvent Removal : Concentrate the resulting extract under reduced pressure using a rotary evaporator to remove the ethanol and water.
-
Lyophilization : Freeze-dry the concentrated extract to obtain a stable powder.
Extraction and Purification from Beta vulgaris var. cicla Seeds
The purification of this compound from Swiss chard seeds involves a multi-step chromatographic process.
Experimental Protocol: Chromatographic Purification
-
Initial Extraction :
-
Extract the ground seeds of Beta vulgaris var. cicla with ethyl acetate.
-
Concentrate the extract to dryness.
-
-
Sephadex LH-20 Column Chromatography :
-
Dissolve the crude extract in a suitable solvent and apply it to a Sephadex LH-20 column.
-
Elute the column with an appropriate solvent system to fractionate the extract.
-
-
Reversed-Phase (RP-18) Column Chromatography :
-
Further purify the fractions containing this compound using a reversed-phase (RP-18) column.
-
Employ a gradient elution with a water/methanol or water/acetonitrile solvent system to isolate the pure compound.
-
Advanced Extraction Techniques for Flavonoids from Crataegus monogyna
Modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been optimized for the efficient extraction of flavonoids from Hawthorn.
Experimental Protocol: Microwave-Assisted Extraction (MAE)
-
Sample Preparation : Use powdered material from the top branches, flowers, and leaves of Crataegus monogyna.
-
Optimal Extraction Conditions :
-
Solvent : 60% Ethanol
-
Solvent-to-Plant Ratio : 20.4 mL/g
-
Temperature : 65 °C
-
Extraction Time : 10 minutes
-
-
Procedure :
-
Combine the plant material and solvent in a microwave extraction vessel.
-
Apply the specified conditions using a laboratory microwave extraction system.
-
After extraction, filter the mixture to separate the extract from the solid plant material.
-
Concentrate the extract as required.
-
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the primary analytical technique for the identification and quantification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural elucidation.
HPLC-UV Method for Quantification
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase : A gradient elution with a mixture of acetonitrile and 0.05% phosphoric acid in water is effective. An isocratic mobile phase of tetrahydrofuran/acetonitrile/0.05% phosphoric acid solution (20:3:77, v/v/v) has also been reported for related flavonoids.[9]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at approximately 335-360 nm.[9]
Spectroscopic Data for Structural Elucidation
The following NMR data has been reported for this compound in DMSO-d6:
¹³C NMR (C₅D₅N) : δ 183.1 (C-4), 164.9, 164.6 (C-3, C-7), 162.6, 162.3 (C-4', C-6), 157.9 (C-9), 129.4 (C-2',6'), 122.4 (C-1'), 116.8 (C-3',5'), 106.9 (X-1), 105.22, 105.17 (C-10, C-8), 103.3 (C-3), 99.2 (C-6), 83.3 (G-2), 82.1 (G-5), 80.5 (G-3), 77.5, 75.0 (X-3, X-2), 73.2 (G-1), 71.7 (G-4), 70.6 (X-4), 66.7 (X-5), 62.5 (G-6).[6][7]
¹H NMR (C₅D₅N) : δ 14.08 (s, OH-5), 8.35 (d, J 8.8 Hz; H-2',6'), 7.28 (d, J 8.8 Hz; H-3',5'), 6.94 (s, H-3), 6.79 (s, H-6), 5.97 (d, J 10 Hz; G-1), 4.55 (d, J 7.72 Hz; X-1).[6][7]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for the extraction and purification of this compound.
Caption: Extraction and purification workflows for this compound.
Caption: Advanced extraction methods for flavonoids from Crataegus monogyna.
Conclusion
This technical guide consolidates the current knowledge on the natural sources and extraction methodologies for this compound. Passiflora quadrangularis and Beta vulgaris var. cicla stand out as primary sources. While traditional solvent extraction methods are effective, advanced techniques like MAE and UAE offer improved efficiency for flavonoid extraction from plant matrices like Crataegus monogyna. The detailed protocols and analytical data provided herein serve as a valuable starting point for researchers aiming to isolate and study this promising bioactive compound for potential therapeutic applications. Further research is warranted to explore other potential botanical sources and to optimize extraction and purification protocols for higher yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the extraction mode on the yield of hyperoside, vitexin and vitexin-2''-O-rhamnoside from Crataegus monogyna Jacq. (hawthorn) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of vitexin-4''-O-glucoside, vitexin-2''-O-rhamnoside, rutin and vitexin from hawthorn leaves flavonoids in rat plasma by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Vitexin-2''-xyloside: A Technical Guide to its Antioxidative Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitexin-2''-xyloside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its antioxidative effects. The document elucidates its dual role as a direct free radical scavenger and a modulator of endogenous antioxidant defense systems, with a primary focus on the activation of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to facilitate further research and drug development endeavors.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense capacity, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Phytochemicals with antioxidant properties are therefore of significant therapeutic interest. This compound, a C-glycosylflavone, has demonstrated promising antioxidant and cytoprotective effects.[1][2] This guide details its mode of action, providing a comprehensive resource for the scientific community.
Direct Antioxidant Activity: Free Radical Scavenging
This compound exhibits direct antioxidant effects by donating electrons to neutralize free radicals. This activity is commonly assessed using various in vitro assays.
Data Presentation: Radical Scavenging Activity
The following table summarizes the radical scavenging capabilities of vitexin and its derivatives. While specific IC50 values for this compound are not consistently available across all assays in the reviewed literature, the data for the parent compound, vitexin, provides a strong indication of its potential.
| Assay | Compound | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| DPPH | Vitexin | 94.83 - 111.4 | Ascorbic Acid | 127.7 |
| ABTS | Vitexin | 179.8 - 334.3 | Ascorbic Acid | 127.7 |
| H₂O₂ | Vitexin | 141.6 - 180.6 | - | - |
Note: Data presented is for vitexin, the parent aglycone of this compound. The glycosidic moiety can influence the antioxidant capacity.[3]
Experimental Protocols
Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Add 100 µL of the this compound solution to 2.9 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[4][5]
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.
Protocol:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Trolox is commonly used as a standard.
-
The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.[6][7][8]
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol:
-
Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).
-
Prepare various concentrations of this compound and a Trolox standard.
-
In a black 96-well plate, add 25 µL of the sample or standard to 150 µL of the fluorescein solution.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution.
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence plate reader (excitation 485 nm, emission 520 nm).
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is expressed as Trolox equivalents (TE).[9][10][11]
Indirect Antioxidant Activity: Modulation of Endogenous Defense Systems
This compound's more profound and lasting antioxidant effects are attributed to its ability to upregulate the cellular antioxidant machinery, primarily through the activation of the Nrf2 signaling pathway.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[12]
Molecular docking studies suggest that vitexin can directly bind to the Kelch domain of Keap1, the same domain to which Nrf2 binds. This competitive binding is thought to disrupt the Keap1-Nrf2 interaction, preventing Nrf2 degradation. The interaction is stabilized by the formation of hydrogen bonds with key amino acid residues in the Keap1 binding pocket.[1][13][14]
Upregulation of Antioxidant Enzymes
The activation of the Nrf2-ARE pathway by this compound leads to the increased expression and activity of several critical phase II detoxifying and antioxidant enzymes.
Data Presentation: Antioxidant Enzyme Modulation
The following table summarizes the observed effects of vitexin on the expression and activity of key antioxidant enzymes.
| Enzyme | Effect | Fold Increase / % Activity Change | Cell/Animal Model |
| SOD-3 | Increased Expression | 25.4% at 100 µM | C. elegans |
| CAT | Increased Activity | - | General observation |
| GPx | Increased Activity | - | General observation |
| HO-1 | Increased mRNA Expression | Significant increase | HK2 cells |
| NQO1 | Increased Expression | - | General observation |
Note: Quantitative data for the direct effect of this compound on these enzymes in mammalian models is an area for further research.[15][16]
Experimental Protocols
Principle: This cell-based assay measures the ability of a compound to inhibit intracellular ROS production. The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Seed cells (e.g., HepG2, HaCaT) in a 96-well black, clear-bottom plate and grow to confluence.
-
Wash the cells with a buffered salt solution (e.g., PBS or HBSS).
-
Load the cells with 50 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Treat the cells with various concentrations of this compound for a designated period (e.g., 1 hour).
-
Induce oxidative stress by adding a ROS generator, such as AAPH or H₂O₂.
-
Immediately measure the fluorescence intensity at timed intervals using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Quercetin or another known antioxidant can be used as a positive control.
-
The antioxidant activity is determined by the reduction in fluorescence intensity in treated cells compared to control cells.[17]
Principle: This assay determines the movement of Nrf2 from the cytoplasm to the nucleus upon stimulation, which is a key step in its activation.
Protocol:
-
Culture cells (e.g., HaCaT, HepG2) and treat with this compound for various time points.
-
Immunofluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against Nrf2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of Nrf2 using a fluorescence microscope. An increase in nuclear fluorescence indicates translocation.[18][19]
-
-
Western Blotting of Nuclear and Cytoplasmic Fractions:
-
Fractionate the cells to separate the cytoplasmic and nuclear components using a commercial kit or standard biochemical methods.
-
Perform SDS-PAGE and Western blotting on both fractions.
-
Probe the blots with antibodies against Nrf2, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1 or Histone H3).
-
Quantify the band intensities to determine the relative amounts of Nrf2 in each fraction.[20]
-
Principle: This technique measures the mRNA levels of Nrf2-target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), to quantify the transcriptional activation by this compound.
Protocol:
-
Treat cells with this compound for a specified duration.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform qRT-PCR using gene-specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in treated cells relative to untreated controls.[21][22]
Signaling Pathways and Experimental Workflows
Keap1-Nrf2 Signaling Pathway
Caption: Keap1-Nrf2 signaling pathway activated by this compound.
Experimental Workflow for Cellular Antioxidant Activity
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion
This compound employs a multifaceted approach to combat oxidative stress. Its mode of action encompasses both direct radical scavenging and, more significantly, the activation of the Keap1-Nrf2 signaling pathway, leading to the enhanced expression of a suite of protective antioxidant enzymes. This dual mechanism underscores its potential as a therapeutic agent for the prevention and treatment of oxidative stress-related pathologies. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further research is warranted to elucidate the precise quantitative effects of the 2''-xyloside derivative on various antioxidant enzymes in mammalian systems and to fully delineate its interaction with the Keap1 protein.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. dpph assay ic50: Topics by Science.gov [science.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. activeconceptsllc.com [activeconceptsllc.com]
- 12. Vitexin attenuates autoimmune hepatitis in mouse induced by syngeneic liver cytosolic proteins via activation of AMPK/AKT/GSK-3β/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Keap1−Nrf2 small−molecule inhibitors from phytochemicals based on molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Beneficial Role of Vitexin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiproliferative activity of vitexin-2-O-xyloside and avenanthramides on CaCo-2 and HepG2 cancer cells occurs through apoptosis induction and reduction of pro-survival mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacological Activities of Vitexin-2''-xyloside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitexin-2''-xyloside (XVX), a flavonoid glycoside found in various medicinal plants, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the current understanding of XVX's bioactivities, with a primary focus on its anti-cancer, anti-inflammatory, and antioxidant effects. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes the intricate signaling pathways through which XVX exerts its therapeutic potential. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
This compound is a C-glycosylflavone, a class of natural products known for their robust biological activities and favorable safety profiles. Structurally, it is a derivative of vitexin, with a xylose moiety attached at the 2'' position of the glucose sugar. This structural modification can influence its bioavailability and pharmacological efficacy. Preclinical studies have demonstrated that XVX exhibits a range of effects, making it a promising candidate for further investigation in various disease models. This guide will delve into the core pharmacological activities of XVX, presenting a synthesis of the available scientific literature.
Pharmacological Activities
Anticancer Activity
This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines. Its primary mechanism of action involves the induction of programmed cell death (apoptosis) and the downregulation of key pro-survival signaling pathways.
Data Presentation: Anticancer Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) | Citation |
| T24 | Bladder Cancer | IC50 | 8.8 ± 0.8 (at 72h) | [1] |
| Hep3B | Liver Cancer | IC50 | 64.9 ± 3.2 | [2] |
| RKO | Colon Cancer | IC50 | 89 ± 9 (for Xylosylvitexin) | [3] |
Note: Data for CaCo-2 and HepG2 cells often presented in combination with other compounds, highlighting a synergistic effect.
The anticancer activity of XVX is mediated through the activation of the intrinsic apoptotic pathway.[4] This is evidenced by the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-8.[5][6] Furthermore, XVX has been shown to downregulate the expression of critical pro-survival genes, including Baculoviral IAP Repeat Containing 5 (BIRC5, also known as survivin), Hypoxia-inducible factor 1-alpha (HIF-1α), and Vascular Endothelial Growth Factor A (VEGFA).[5][6]
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways. In lipopolysaccharide (LPS)-induced inflammatory models, XVX, particularly in combination with betalains, has been shown to significantly inhibit the mRNA expression of cyclooxygenase-2 (COX-2) and interleukin-8 (IL-8) in CaCo-2 cells.[7] The reduction in COX-2 expression leads to a decrease in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.
Vitexin, the parent compound of XVX, has been demonstrated to reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) and nitric oxide (NO) in LPS-challenged mice.[8] This effect is associated with the inactivation of the p38, ERK1/2, and JNK signaling pathways.[8]
Antioxidant Activity
The antioxidant capacity of this compound contributes significantly to its overall pharmacological profile. While quantitative data for XVX from Cellular Antioxidant Activity (CAA) assays are not extensively detailed in the available literature, studies on its parent compound, vitexin, and related flavonoids suggest a strong potential for scavenging reactive oxygen species (ROS). The CAA assay, which utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), is a common method to assess intracellular antioxidant activity.[5][6] The Oxygen Radical Absorbance Capacity (ORAC) assay is another method used to evaluate the chemical antioxidant capacity of compounds.[5][6]
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cell Proliferation
This assay is used to determine the antiproliferative effects of this compound on cancer cell lines.
-
Cell Plating: Seed cells (e.g., CaCo-2, HepG2) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, and 72 hours.
-
Fixation: After incubation, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Caspase Activity Assay
This assay quantifies the activation of caspases, key mediators of apoptosis, in response to this compound treatment.
-
Cell Lysis: Treat cells with XVX for the desired time, then lyse the cells to release cellular contents.
-
Substrate Addition: Add a specific caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate. The substrate is linked to a chromophore or fluorophore.
-
Incubation: Incubate the mixture to allow the activated caspases to cleave the substrate.
-
Measurement: Measure the absorbance or fluorescence of the released chromophore or fluorophore using a microplate reader. The increase in signal is proportional to the caspase activity.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
This technique is employed to measure the effect of this compound on the mRNA expression levels of target genes like BIRC5, HIF1A, and VEGFA.[5][6]
-
RNA Extraction: Isolate total RNA from cells treated with or without XVX.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green).
-
Analysis: Analyze the amplification data to determine the relative expression of the target genes, typically normalized to a housekeeping gene.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the intracellular antioxidant potential of this compound.
-
Cell Plating: Seed cells (e.g., HepG2) in a 96-well black plate with a clear bottom.
-
Loading with DCFH-DA: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which diffuses into the cells and is deacetylated to the non-fluorescent DCFH.
-
Treatment: Treat the cells with this compound.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a peroxyl radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measurement: Measure the fluorescence of the oxidized, fluorescent product (DCF) over time using a microplate reader. The antioxidant capacity of XVX is determined by its ability to inhibit the AAPH-induced fluorescence.
Signaling Pathways
This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cell survival, proliferation, and inflammation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Vitexin has been shown to inhibit this pathway, leading to a decrease in the phosphorylation of PI3K, Akt, and mTOR.[9] This inhibition contributes to the induction of apoptosis in cancer cells.
Caption: PI3K/Akt/mTOR signaling pathway inhibition by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK1/2, and JNK, is involved in cellular responses to various stimuli and plays a crucial role in inflammation and cancer. Vitexin has been shown to inhibit the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli, thereby downregulating the expression of pro-inflammatory mediators.[8]
Caption: MAPK signaling pathway modulation by this compound.
HIF-1α Signaling Pathway
Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels and is a key driver of tumor progression and angiogenesis. This compound has been found to downregulate the expression of HIF-1α and its downstream target genes, such as VEGFA and BIRC5.[5][6] This inhibition of the HIF-1α pathway contributes to the anti-angiogenic and pro-apoptotic effects of XVX.
Caption: HIF-1α signaling pathway downregulation by this compound.
Conclusion
This compound is a promising natural compound with multifaceted pharmacological activities. Its ability to induce apoptosis in cancer cells, suppress key inflammatory pathways, and potentially act as an antioxidant underscores its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research into the mechanisms of action and clinical applications of this intriguing flavonoid glycoside. Future studies should focus on obtaining more comprehensive quantitative data, elucidating the detailed molecular interactions within its target signaling pathways, and evaluating its efficacy and safety in in vivo models. Such efforts will be crucial in translating the preclinical promise of this compound into tangible therapeutic benefits.
References
- 1. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative activity of vitexin-2-O-xyloside and avenanthramides on CaCo-2 and HepG2 cancer cells occurs through apoptosis induction and reduction of pro-survival mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Betalains increase vitexin-2-O-xyloside cytotoxicity in CaCo-2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biosynthetic Pathway of Vitexin-2''-xyloside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Vitexin-2''-xyloside, a bioactive flavonoid glycoside with significant pharmacological potential. This document details the enzymatic steps, regulatory mechanisms, and experimental protocols relevant to its study and potential synthesis.
Introduction to this compound
This compound is a flavone C-glycoside, specifically a derivative of apigenin. The core structure, vitexin (apigenin-8-C-glucoside), is further glycosylated with a xylose sugar at the 2'' position of the glucose moiety. Like many flavonoids, this compound exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production in plants or for developing biocatalytic systems for its synthesis.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid backbone, followed by specific C-glycosylation and subsequent O-xylosylation.
Phenylpropanoid Pathway and Flavonoid Precursor Biosynthesis
The initial steps of the pathway are shared with the biosynthesis of most flavonoids.[1]
-
Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .
-
Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated to form p-coumaric acid by Cinnamic Acid 4-Hydroxylase (C4H) .
-
Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is then activated by coenzyme A to form p-coumaroyl-CoA, a reaction mediated by 4-Coumaroyl-CoA Ligase (4CL) .
-
Chalcone Synthesis: The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This reaction is catalyzed by Chalcone Synthase (CHS) .
-
Isomerization to a Flavanone: Naringenin chalcone is then cyclized by Chalcone Isomerase (CHI) to produce the flavanone, naringenin.
Formation of the Vitexin Core Structure
Vitexin is an 8-C-glucoside of the flavone apigenin. The formation of this C-glycosidic bond is a key step.
-
Conversion to a 2-Hydroxyflavanone: It is proposed that naringenin is first hydroxylated at the 2-position to form 2-hydroxynaringenin.
-
C-Glucosylation: A C-glucosyltransferase (CGT) then catalyzes the attachment of a glucose moiety from UDP-glucose to the 8-position of 2-hydroxynaringenin. C-glycosidic bonds are notably stable against acid hydrolysis and glycosidases.
-
Dehydration: The resulting 2-hydroxyflavanone C-glucoside spontaneously or enzymatically dehydrates to form vitexin (apigenin-8-C-glucoside).
Xylosylation of Vitexin
The final step in the biosynthesis of this compound is the attachment of a xylose residue to the 2''-hydroxyl group of the glucose moiety of vitexin.
-
Synthesis of the Sugar Donor: The activated sugar donor, UDP-xylose, is synthesized from UDP-glucuronic acid by the enzyme UDP-xylose Synthase (UXS) .
-
Xylosylation: A specific xylosyltransferase then transfers the xylose from UDP-xylose to the 2''-hydroxyl group of vitexin. While the existence of this enzyme is evident from the presence of the final product in various plants, a specific Vitexin-2''-O-xylosyltransferase has not yet been isolated and fully characterized.
Quantitative Data
Quantitative data for the specific enzymes in the this compound pathway is limited. The following table summarizes known kinetic parameters for related flavonoid glycosyltransferases, which can serve as a reference.
| Enzyme Class | Substrate | Km (µM) | kcat (s-1) | Plant Source | Reference |
| Apigenin:7-O-glucosyltransferase | Apigenin | 320 ± 70 | 0.62 ± 0.05 | Petroselinum crispum | [2] |
| Apigenin:7-O-glucosyltransferase | UDP-Glucose | - | - | Petroselinum crispum | [2] |
| Flavonoid 3-O-glucosyltransferase | Quercetin | 130 ± 10 | 0.25 ± 0.01 | Citrus paradisi | [3] |
| Flavonoid 3-O-glucosyltransferase | UDP-Glucose | 250 ± 20 | 0.28 ± 0.01 | Citrus paradisi | [3] |
Experimental Protocols
General Glycosyltransferase Activity Assay (Colorimetric)
This protocol can be adapted to assay the activity of both the C-glycosyltransferase and the xylosyltransferase by using the appropriate substrates and detecting the release of UDP.[4][5]
Principle: The release of nucleoside diphosphate (UDP) during the glycosyltransferase reaction is coupled to a phosphatase reaction, which liberates inorganic phosphate. The phosphate is then quantified colorimetrically using a malachite green-based reagent.
Materials:
-
Enzyme preparation (crude extract or purified protein)
-
Acceptor substrate (e.g., 2-hydroxynaringenin for CGT, vitexin for xylosyltransferase)
-
Donor substrate (UDP-glucose for CGT, UDP-xylose for xylosyltransferase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 5 mM MnCl2)
-
Calf intestinal phosphatase (CIP)
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and enzyme preparation in a microplate well.
-
Initiate the reaction by adding the donor substrate (UDP-sugar).
-
Incubate the reaction at the optimal temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the glycosyltransferase reaction by adding a stop solution or by heat inactivation.
-
Add CIP to the reaction mixture to hydrolyze the released UDP to UMP and inorganic phosphate. Incubate as recommended by the supplier.
-
Add the malachite green reagent to the wells and incubate for color development.
-
Measure the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.
-
Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of UDP released.
HPLC-based Assay for Xylosyltransferase Activity
This method allows for the direct quantification of the product, this compound.
Materials:
-
Enzyme preparation
-
Vitexin (acceptor substrate)
-
UDP-xylose (donor substrate)
-
Reaction buffer
-
Stop solution (e.g., methanol or an acidic solution)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Set up the enzymatic reaction as described in the colorimetric assay.
-
After the incubation period, stop the reaction by adding an equal volume of cold methanol or an acidic solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC.
-
Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid) to separate the substrate (vitexin) from the product (this compound).
-
Monitor the elution profile at a wavelength where both compounds absorb (e.g., around 340 nm).
-
Quantify the product by comparing the peak area to a standard curve of purified this compound.
Visualization of Pathways and Workflows
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound from L-phenylalanine.
Experimental Workflow for Enzyme Activity Assay
Caption: General experimental workflow for glycosyltransferase activity assays.
Regulation of this compound Biosynthesis
The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level. This regulation ensures that these compounds are produced in specific tissues, at specific developmental stages, and in response to environmental cues.
Transcriptional Regulation by the MBW Complex
The expression of many genes in the flavonoid biosynthetic pathway is controlled by a protein complex known as the MBW complex.[6][7] This complex consists of three types of transcription factors:
-
R2R3-MYB proteins: These are key determinants of which branch of the flavonoid pathway is activated.
-
basic Helix-Loop-Helix (bHLH) proteins: These act as co-regulators with MYB proteins.
-
WD40-repeat (WDR) proteins: These proteins act as a scaffold for the formation of the active transcriptional complex.
The MBW complex binds to the promoters of target genes, such as CHS, CHI, F3H, and glycosyltransferase genes, to activate their transcription.
Hormonal and Environmental Regulation
The biosynthesis of flavonoids is also influenced by various plant hormones and environmental signals.[8][9]
-
Light: Light, particularly UV-B radiation, is a strong inducer of flavonoid biosynthesis as these compounds can act as sunscreens to protect the plant from DNA damage.
-
Hormones: Plant hormones such as auxins, cytokinins, gibberellins, and jasmonates can modulate the expression of flavonoid biosynthetic genes. For instance, jasmonates are often involved in stress responses and can induce the production of defense-related flavonoids.
-
Biotic and Abiotic Stress: Pathogen attack, nutrient deficiency, and temperature stress can also lead to an increased accumulation of flavonoids as part of the plant's defense and adaptation mechanisms.
Regulatory Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of vitexin-2''-O-rhamnoside in rat plasma by ultra-performance liquid chromatography electrospray ionization tandem mass spectrometry and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional control of flavonoid biosynthesis: Fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Vitexin-2''-xyloside chemical structure and spectroscopic data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure and spectroscopic data of Vitexin-2''-xyloside, a naturally occurring flavonoid C-glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Structure
This compound is a C-glycosylflavone, specifically an apigenin derivative. The core structure consists of an apigenin backbone C-glycosidically linked to a glucose molecule at the 8-position. This glucose unit is further substituted with a xylose molecule via an O-glycosidic bond at the 2''-position. The molecular formula for this compound is C₂₆H₂₈O₁₄, and its molecular weight is approximately 564.49 g/mol .[1]
Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as reported in the literature.[2][3][4] The data were acquired in deuterated pyridine (C₅D₅N).
Table 1: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 6.94 | s | |
| 6 | 6.79 | s | |
| 2', 6' | 8.35 | d | 8.8 |
| 3', 5' | 7.28 | d | 8.8 |
| 5-OH | 14.08 | s | |
| Glucose | |||
| 1'' | 5.97 | d | 10.0 |
| Xylose | |||
| 1''' | 4.55 | d | 7.72 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | Chemical Shift (δ, ppm) |
| 2 | 164.9 |
| 3 | 103.3 |
| 4 | 183.1 |
| 5 | 162.6 |
| 6 | 99.2 |
| 7 | 164.6 |
| 8 | 105.17 |
| 9 | 157.9 |
| 10 | 105.22 |
| 1' | 122.4 |
| 2', 6' | 129.4 |
| 3', 5' | 116.8 |
| 4' | 162.3 |
| Glucose | |
| 1'' | 73.2 |
| 2'' | 83.3 |
| 3'' | 80.5 |
| 4'' | 71.7 |
| 5'' | 82.1 |
| 6'' | 62.5 |
| Xylose | |
| 1''' | 106.9 |
| 2''' | 75.0 |
| 3''' | 77.5 |
| 4''' | 70.6 |
| 5''' | 66.7 |
High-resolution mass spectrometry is used to determine the exact mass and elemental composition of this compound.
Table 3: Predicted Mass Spectrometry Data for this compound [5]
| Adduct | m/z |
| [M+H]⁺ | 565.15518 |
| [M+Na]⁺ | 587.13712 |
| [M-H]⁻ | 563.14062 |
| [M+NH₄]⁺ | 582.18172 |
| [M+K]⁺ | 603.11106 |
Experimental Protocols
This compound can be isolated from various plant sources, such as the leaves of Passiflora quadrangularis or the fruits of Clusia columnaris.[2][6] A general protocol for its isolation involves the following steps:
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The flavonoid glycosides, including this compound, are typically enriched in the n-butanol fraction.
-
Chromatographic Purification: The n-butanol fraction is subjected to repeated column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a mixture of ethyl acetate, acetone, and water, to separate the individual compounds.[2] The fractions are monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing this compound are combined and may be further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
The workflow for a typical isolation and characterization process is depicted in the diagram below.
The structural identity and purity of the isolated this compound are confirmed using a suite of spectroscopic techniques.
-
NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, C₅D₅N).
-
1D NMR (¹H and ¹³C): These spectra provide information about the number and types of protons and carbons in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.[7][8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[7][8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for determining the connectivity of the entire molecule, including the positions of the glycosidic linkages.[7][8][9]
-
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-QTOF-MS) is used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula.
Biological Activity and Significance
This compound has been reported to possess various biological activities. For instance, it has been shown to have antiproliferative effects on cancer cells by inducing apoptosis.[10] Its presence in certain plant species also makes it a useful chemical marker for authentication and quality control.[6] As a flavonoid, it is also studied for its potential antioxidant properties.[11] These characteristics make this compound a compound of interest for further investigation in the fields of pharmacology and drug discovery.
References
- 1. This compound | 10576-86-0 | FV157212 | Biosynth [biosynth.com]
- 2. scispace.com [scispace.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - Vitexin 2''-xyloside (C26H28O14) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. 2D NMR [chem.ch.huji.ac.il]
- 9. m.youtube.com [m.youtube.com]
- 10. Antiproliferative activity of vitexin-2-O-xyloside and avenanthramides on CaCo-2 and HepG2 cancer cells occurs through apoptosis induction and reduction of pro-survival mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on 6"-O-malonylisovitexin: A Flavonoid C-Glycoside with Potent Anti-inflammatory Properties
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: Flavonoid C-glycosides acylated with dicarboxylic acids represent a promising class of natural compounds with significant therapeutic potential. This technical guide focuses on a representative molecule, 6"-O-malonylisovitexin, to provide an in-depth overview of its chemical nature, biological activity, and underlying mechanisms of action. While extensive research on this specific acylated form is emerging, this paper leverages the substantial body of data available for its parent compound, isovitexin, as a foundational proxy to delineate its anti-inflammatory properties. This guide summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the involved signaling pathways and experimental workflows.
Introduction
Flavonoid C-glycosides are a subclass of flavonoids characterized by a sugar moiety linked to the aglycone via a carbon-carbon bond, rendering them more resistant to enzymatic and acid hydrolysis compared to their O-glycoside counterparts. Acylation of these glycosides, particularly with dicarboxylic acids such as malonic acid, can further modulate their physicochemical properties and biological activities. 6"-O-malonylisovitexin, an apigenin-6-C-glucoside acylated with a malonyl group at the 6"-position of the glucose moiety, is a naturally occurring compound that has garnered interest for its potential pharmacological applications.
This guide will explore the anti-inflammatory effects of this compound, primarily using isovitexin as a well-researched model. The anti-inflammatory activity is attributed to its ability to modulate key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, and to inhibit the production of pro-inflammatory mediators.[1][2][3][4]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potential of isovitexin, as a proxy for 6"-O-malonylisovitexin, has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) against the production of major inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
| Inflammatory Mediator | IC50 Value (µM) | Cell Line | Stimulant | Reference |
| Nitric Oxide (NO) | 58.5 | RAW 264.7 | LPS | [5][6] |
| Prostaglandin E2 (PGE2) | Data not consistently reported as IC50 | RAW 264.7 | LPS | [2] |
| Tumor Necrosis Factor-alpha (TNF-α) | Data not consistently reported as IC50 | RAW 264.7 | LPS | [2][7] |
| Interleukin-6 (IL-6) | Data not consistently reported as IC50 | RAW 264.7 | LPS | [2][7] |
Note: While direct IC50 values for PGE2, TNF-α, and IL-6 inhibition by isovitexin are not consistently reported in the literature, numerous studies demonstrate a significant, dose-dependent reduction in their production.[2][7][8]
Experimental Protocols
Isolation of Isovitexin
A representative protocol for the isolation of isovitexin from a plant source, such as the leaves of Dalbergia hancie or Patrinia villosa, is outlined below.[9][10][11]
Objective: To isolate and purify isovitexin from plant material.
Materials:
-
Dried and powdered plant material
-
Solvents: Hexane, ethyl acetate, methanol, ethanol, acetonitrile, water
-
Soxhlet extractor
-
Rotary evaporator
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
Extraction: The powdered plant material is sequentially extracted with solvents of increasing polarity, typically starting with hexane, followed by ethyl acetate, and then methanol, using a Soxhlet apparatus.[10][11]
-
Fractionation: The methanol extract, which is rich in flavonoids, is concentrated under reduced pressure using a rotary evaporator.
-
Column Chromatography: The concentrated extract is subjected to silica gel column chromatography. The column is eluted with a gradient of ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing isovitexin are pooled, concentrated, and further purified using preparative HPLC. A common mobile phase for separation is a gradient of acetonitrile and water.[12]
-
Structure Elucidation: The purity and structure of the isolated isovitexin are confirmed by HPLC, MS, and NMR (¹H and ¹³C) analysis.[9][10][11]
In Vitro Anti-inflammatory Activity Assays
The following protocols describe the methodology to assess the anti-inflammatory effects of a test compound like isovitexin in a cell-based model.
Objective: To prepare and stimulate macrophage cells to induce an inflammatory response.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10⁵ cells/mL and allowed to adhere for 24 hours.[13]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., isovitexin) and incubated for 1-2 hours.
-
Stimulation: LPS is added to the wells (final concentration typically 100-1000 ng/mL) to induce an inflammatory response, and the cells are incubated for another 18-24 hours.[13][14]
Objective: To quantify the amount of nitric oxide produced by the stimulated cells.
Materials:
-
Cell culture supernatant from the experiment in 3.2.1.
-
Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Sample Collection: After the incubation period, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
Griess Reaction: 100 µL of Griess Reagent is added to each well containing the supernatant.[15][16][17]
-
Incubation: The plate is incubated at room temperature for 10-15 minutes in the dark.[16]
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite in the samples is determined by comparison with a sodium nitrite standard curve.
Objective: To quantify the levels of pro-inflammatory cytokines and mediators in the cell culture supernatant.
Materials:
-
Cell culture supernatant from the experiment in 3.2.1.
-
Commercially available ELISA kits for PGE2, TNF-α, and IL-6.
Procedure:
-
Sample Preparation: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Protocol: The ELISA is performed according to the manufacturer's instructions provided with the respective kits.[18][19][20][21][22][23] This typically involves the following steps:
-
Addition of standards and samples to the antibody-coated microplate.
-
Incubation with a biotinylated detection antibody.
-
Addition of a streptavidin-HRP conjugate.
-
Addition of a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (usually 450 nm).
-
-
Quantification: The concentrations of PGE2, TNF-α, and IL-6 in the samples are calculated based on the standard curves generated for each analyte.
Visualization of Signaling Pathways and Workflows
Anti-inflammatory Signaling Pathway of Isovitexin
Isovitexin exerts its anti-inflammatory effects by modulating key signaling cascades, primarily the MAPK and NF-κB pathways, which are activated by inflammatory stimuli like LPS.[1][2][3][4]
Caption: Isovitexin's anti-inflammatory mechanism.
Experimental Workflow for In Vitro Anti-inflammatory Assays
The following diagram illustrates the sequential steps involved in assessing the anti-inflammatory activity of a test compound in vitro.
Caption: Workflow for in vitro anti-inflammatory assays.
Conclusion
This technical guide provides a comprehensive overview of the anti-inflammatory properties of 6"-O-malonylisovitexin, using its parent compound, isovitexin, as a well-documented proxy. The provided quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows offer a valuable resource for researchers and drug development professionals. The potent inhibitory effects on pro-inflammatory mediators and the modulation of the MAPK and NF-κB signaling pathways highlight the therapeutic potential of this class of acylated flavonoid C-glycosides. Further research is warranted to fully elucidate the specific pharmacological profile of 6"-O-malonylisovitexin and other related compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isovitexin Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isovitexin suppresses lipopolysaccharide-mediated inducible nitric oxide synthase through inhibition of NF-kappa B in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
- 8. Isovitexin alleviates acute gouty arthritis in rats by inhibiting inflammation via the TLR4/MyD88/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative separation of isovitexin and isoorientin from Patrinia villosa Juss by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrestech.com [chemrestech.com]
- 11. Isolation and Characterization of isovitexin an anti - inflammatory compound from the leaves of Dalbergia hancie. [chemrestech.com]
- 12. Preparative separation of vitexin and isovitexin from pigeonpea extracts with macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitric Oxide Griess Assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. arborassays.com [arborassays.com]
- 19. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 20. raybiotech.com [raybiotech.com]
- 21. ELISA assay for prostaglandin E2 (PGE2) concentration [bio-protocol.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of Vitexin-2''-xyloside: A Technical Guide for Researchers
An In-depth Examination of the Preclinical In Vitro Activities of a Promising Flavonoid Glycoside
Introduction
Vitexin-2''-xyloside (XVX), a flavonoid glycoside found in various medicinal plants, has emerged as a compound of significant interest in preclinical research. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound, with a focus on its anticancer, antioxidant, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.
Antiproliferative and Pro-Apoptotic Effects
In vitro studies have demonstrated the potential of this compound as an anticancer agent, primarily through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.
Quantitative Data Summary
The cytotoxic and antiproliferative effects of this compound have been quantified in several studies. The following table summarizes the key findings, with IC50 values representing the concentration of XVX required to inhibit 50% of cell growth.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 Value (µM) | Reference |
| CaCo-2 | Colon Cancer | Sulforhodamine B (SRB) | 48 hours | 50.9 ± 5.5 | [1] |
| HepG2 | Liver Cancer | Sulforhodamine B (SRB) | 48 hours | 71.6 ± 7.4 | [1] |
| T24 | Bladder Cancer | Not Specified | 72 hours | 8.8 ± 0.8 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following are detailed protocols for the key in vitro assays used to evaluate the anticancer activity of this compound.
Cell Culture
-
Cell Lines: Human colorectal adenocarcinoma cells (CaCo-2) and human liver cancer cells (HepG2) are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
Sulforhodamine B (SRB) Assay for Cell Viability
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
-
Cell Seeding: Seed CaCo-2 cells (1 x 10⁴ cells/well) or HepG2 cells (2 x 10⁴ cells/well) in 96-well plates.[1]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 48 hours.[1]
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Experimental Workflow for Sulforhodamine B (SRB) Assay
Caption: Workflow of the Sulforhodamine B (SRB) assay for cell viability.
Caspase Activity Assay
This colorimetric assay measures the activity of caspases, which are key mediators of apoptosis.
-
Cell Treatment: Treat CaCo-2 or HepG2 cells with the desired concentration of this compound for 48 hours.[1]
-
Cell Lysis: Lyse the cells using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Reaction: In a 96-well plate, add 50-100 µg of protein lysate to a reaction buffer containing a caspase-specific substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase activity.
Signaling Pathways
This compound exerts its anticancer effects by modulating key signaling pathways involved in apoptosis and cell survival.
Induction of Apoptosis
XVX has been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[1] This involves the activation of initiator caspases (caspase-9 for the intrinsic pathway and caspase-8 for the extrinsic pathway), which in turn activate the executioner caspase, caspase-3.[1]
Apoptotic Signaling Pathway Induced by this compound
Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.
Downregulation of Pro-Survival Genes
In addition to inducing apoptosis, this compound has been found to downregulate the expression of key pro-survival genes, further contributing to its anticancer activity.[1]
-
BIRC5 (Survivin): An inhibitor of apoptosis protein that is often overexpressed in cancer cells.
-
HIF1A (Hypoxia-Inducible Factor 1-alpha): A transcription factor that plays a crucial role in tumor cell survival and angiogenesis under hypoxic conditions.
-
VEGFA (Vascular Endothelial Growth Factor A): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
The downregulation of these genes suggests that XVX can interfere with multiple mechanisms that cancer cells use to survive and proliferate.
Antioxidant and Anti-inflammatory Activities
Preliminary studies also suggest that this compound possesses antioxidant and anti-inflammatory properties, which are common among flavonoids.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant capacity of a compound within a cellular environment.
-
Cell Seeding: Seed HepG2 or CaCo-2 cells in a 96-well plate.
-
Loading with DCFH-DA: Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe.
-
Treatment: Treat the cells with this compound.
-
Induction of Oxidative Stress: Induce oxidative stress using a free radical generator like ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Fluorescence Measurement: Measure the fluorescence intensity. The antioxidant capacity of XVX is determined by its ability to quench the fluorescence produced by the oxidation of DCFH-DA.
While specific quantitative data for the antioxidant activity of this compound from various standardized assays are still emerging, studies on the parent compound, vitexin, have shown significant radical scavenging activity.[3]
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is an area of active investigation. Studies on vitexin have demonstrated its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that XVX may exert its anti-inflammatory effects through the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.
Potential Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of anti-inflammatory action of this compound.
Conclusion and Future Directions
The preliminary in vitro data for this compound highlight its potential as a multi-faceted therapeutic agent, with promising anticancer, antioxidant, and anti-inflammatory activities. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers seeking to build upon these initial findings.
Future research should focus on:
-
Expanding the in vitro testing of this compound to a broader range of cancer cell lines.
-
Conducting more comprehensive studies to quantify its antioxidant and anti-inflammatory effects using a variety of standardized assays.
-
Elucidating the precise molecular targets and upstream signaling events that mediate its biological activities.
-
Investigating the synergistic potential of this compound in combination with existing chemotherapeutic agents.
A deeper understanding of the in vitro pharmacology of this compound will be instrumental in guiding its further development as a potential therapeutic candidate for various diseases.
References
Methodological & Application
Application Notes & Protocols for the Isolation of Vitexin-2''-xyloside Using Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitexin-2''-xyloside, a C-glycosylflavonoid, is a derivative of vitexin and is found in various medicinal plants.[1] Like other vitexin derivatives, it is recognized for its potential pharmacological activities, including antioxidant and anti-inflammatory properties.[1] The isolation and purification of this compound are crucial for its further investigation in drug discovery and development. This document provides detailed protocols for the isolation of this compound from plant materials using liquid chromatography techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Plant Material Extraction
The initial step involves the extraction of crude flavonoids from the plant source. A common method is solvent extraction.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., leaves) and grind it into a fine powder.[2]
-
Extraction:
-
Macerate the powdered plant material in a solvent such as methanol, ethanol, or a mixture of methanol/water (e.g., 80% aqueous methanol).[3][4] An example ratio is 1 kg of powdered leaves to 40 L of 80% aqueous methanol.[4]
-
Perform the extraction using an ultrasonic cleaner at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 75 minutes). Repeat the extraction process twice to ensure maximum yield.[2][4]
-
-
Concentration: Filter the resulting solution to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.[2]
Fractionation of Crude Extract
The crude extract is a complex mixture of various phytochemicals. Liquid-liquid partitioning is an effective method to separate compounds based on their polarity, enriching the flavonoid glycoside content in a specific fraction.
Protocol:
-
Suspend the dried crude extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.[3][5]
-
This compound, being a polar glycoside, is expected to be enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.[5][6]
-
Evaporate the solvent from each fraction to obtain the respective dried fractions.
Isolation by Column Chromatography
Column chromatography is employed for the initial separation of the target compound from the enriched fraction.
Protocol:
-
Stationary Phase: Pack a glass column with a suitable adsorbent, such as silica gel or a macroporous adsorbent resin (e.g., AB-8).[4][5]
-
Sample Loading: Dissolve the n-butanol or ethyl acetate fraction in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution: Elute the column with a gradient of solvents. For silica gel, a common mobile phase is a mixture of chloroform and methanol, with an increasing proportion of methanol.[6] For macroporous resin, a stepwise gradient of ethanol in water (e.g., 25%, 50%, 75%, 95%) can be used.[3]
-
Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pooling: Combine the fractions containing this compound based on the analysis.
Purification by High-Performance Liquid Chromatography (HPLC)
Preparative or semi-preparative HPLC is used for the final purification of this compound to a high degree of purity.
Protocol:
-
HPLC System: Utilize a preparative or semi-preparative HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[3][7]
-
Column: A reversed-phase C18 column is commonly used for the separation of flavonoid glycosides.[7][8]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (Solvent B) and water (Solvent A), often with a small amount of acid (e.g., 0.01% formic acid or 0.05% phosphoric acid) to improve peak shape.[7][9]
-
Gradient Elution: An example of a linear gradient elution program is as follows:
-
0-1 min: 18% B
-
1-15 min: 18% to 25% B
-
15-20 min: 25% to 35% B
-
20-25 min: 35% to 60% B
-
25-26 min: 60% to 18% B
-
26-35 min: Re-equilibration at 18% B.[7]
-
-
Detection: Monitor the eluent at a wavelength where this compound shows maximum absorbance, typically around 330-370 nm for flavonoids.[7][10]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity. The structure can be further confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Data Presentation
The following tables summarize typical quantitative data that can be obtained during the HPLC analysis of flavonoid glycosides like this compound.
Table 1: HPLC Method Validation Parameters for Flavonoid Glycosides.
| Parameter | Vitexin-2''-O-glucoside | Vitexin-2''-O-rhamnoside | Rutin | Vitexin | Hyperoside |
| Linearity Range (μg/mL) | 4.12–206.00[8][9][11] | 4.05–202.50[8][9][11] | 1.64–82.00[8][9][11] | 1.74–87.00[8][9][11] | 1.41–70.60[8][9][11] |
| Correlation Coefficient (r²) | > 0.998[9][11] | > 0.998[9][11] | > 0.998[9][11] | > 0.998[9][11] | > 0.998[9][11] |
| LOD (ng) | 0.6[8][9][11] | 0.6[8][9][11] | 0.3[8][9][11] | 1[8][9][11] | 0.5[8][9][11] |
| LOQ (ng) | 2[8][9][11] | 2[8][9][11] | 1[8][9][11] | 3[8][9][11] | 2[8][9][11] |
LOD: Limit of Detection, LOQ: Limit of Quantitation. Data is for related flavonoid glycosides and provides an expected range for this compound.
Table 2: Example HPLC Parameters for Flavonoid Glycoside Separation.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[7][8] |
| Mobile Phase A | Water with 0.01% Formic Acid[7] |
| Mobile Phase B | Acetonitrile with 0.01% Formic Acid[7] |
| Flow Rate | 0.8 mL/min[7] |
| Column Temperature | 45°C[7] |
| Injection Volume | 20 µL[7] |
| Detection Wavelength | 370 nm[7] |
Visualizations
Caption: Experimental workflow for the isolation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. scielo.br [scielo.br]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RP-HPLC Method for Simultaneous Detection of Vitexin-2″-Orhamnoside and Hyperoside [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
Application Note: A Simple, Precise, and Rapid HPLC Method for the Simultaneous Quantification of Paracetamol and Caffeine in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a high-performance liquid chromatographic (HPLC) method for the simultaneous determination of Paracetamol (PCM) and Caffeine (CF) in solid dosage forms. The method is simple, rapid, accurate, and precise, making it suitable for routine quality control analysis.
Introduction
Paracetamol is a widely used analgesic and antipyretic, while caffeine is often included in combination drug formulations to enhance the analgesic effect of paracetamol.[1] The accurate and reliable quantification of these active pharmaceutical ingredients (APIs) in a single analytical run is crucial for ensuring the quality and efficacy of the final product. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of drug compounds.[2] This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the simultaneous analysis of paracetamol and caffeine.
Experimental Protocol
This section details the materials, instrumentation, and procedures for the analysis.
-
Paracetamol (analytical standard)
-
Caffeine (analytical standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (analytical grade)
-
Pharmaceutical tablets containing Paracetamol and Caffeine
-
HPLC system equipped with a pump, autosampler, UV-Vis detector, and data acquisition software.
-
Analytical balance
-
Ultrasonic bath
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
The separation of Paracetamol and Caffeine is achieved using the following isocratic conditions:
| Parameter | Condition |
| Column | C18 column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm particle size)[2] |
| Mobile Phase | Methanol and Water (40:60 v/v), with pH adjusted to 4.0 using acetic acid.[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Detection Wavelength | 270 nm[2] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes[2] |
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of paracetamol and caffeine standards in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards covering the desired concentration range (e.g., 0.5 to 25 µg/mL for Paracetamol and 0.1 to 30 µg/mL for Caffeine).[2]
-
Weigh and finely powder a representative number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to a single tablet's average weight.
-
Transfer the powder to a volumetric flask and add a suitable volume of the mobile phase.
-
Sonicate the mixture for a specified time to ensure complete dissolution of the APIs.
-
Dilute the solution to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The described HPLC method has been validated according to the International Conference on Harmonization (ICH) guidelines. The key validation parameters are summarized in the table below.
| Validation Parameter | Paracetamol | Caffeine |
| Retention Time (min) | 3.468[2] | 5.376[2] |
| Linearity Range (µg/mL) | 0.5 - 25[2] | 0.1 - 30[2] |
| Correlation Coefficient (r²) | 0.9995[2] | 0.9997[2] |
| Limit of Detection (LOD) (µg/mL) | 0.2[3] | 0.1[3] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.8[3] | 0.4[3] |
| Accuracy (% Recovery) | Within acceptable limits (typically 98-102%) | Within acceptable limits (typically 98-102%) |
| Precision (% RSD) | < 2% | < 2% |
System Suitability
Before sample analysis, the chromatographic system must pass system suitability tests to ensure its performance. Key parameters include:
-
Tailing Factor: Should be ≤ 2 for both peaks.
-
Theoretical Plates: Should be > 2000 for both peaks.
-
Resolution: The resolution between the paracetamol and caffeine peaks should be > 2.
Experimental Workflow
The following diagram illustrates the overall workflow of the HPLC analysis.
Caption: Workflow for the HPLC analysis of Paracetamol and Caffeine.
Signaling Pathway (Illustrative)
While not a biological signaling pathway, the logical flow of the analytical method can be represented as a pathway from sample to result.
Caption: Logical pathway from sample to analytical result.
Conclusion
The described RP-HPLC method is simple, rapid, precise, and accurate for the simultaneous quantification of paracetamol and caffeine in pharmaceutical dosage forms. The short run time and simple mobile phase make it a cost-effective solution for routine quality control testing in the pharmaceutical industry. The method has been validated according to ICH guidelines, ensuring reliable and reproducible results.
References
Application Notes and Protocols for Assessing the Antiproliferative Effects of Vitexin-2''-xyloside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitexin-2''-xyloside (XVX), a flavonoid C-glycoside found in plants such as Swiss chard (Beta vulgaris var. cicla), has demonstrated notable antiproliferative effects on various cancer cell lines. These application notes provide a comprehensive overview of the protocols to assess the anticancer properties of XVX, focusing on its impact on cell proliferation, apoptosis induction, and the modulation of key signaling pathways. The methodologies detailed below are designed to offer a robust framework for researchers investigating the therapeutic potential of this natural compound.
Data Presentation
The antiproliferative activity of this compound has been quantified against several cancer cell lines. The following tables summarize the available data, providing a clear comparison of its efficacy.
Table 1: IC50 Values of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| CaCo-2 | Colon Cancer | 48 | 50.9 ± 5.5 | [1] |
| HepG2 | Liver Cancer | 48 | 71.6 ± 7.4 | [1] |
Table 2: Effect of this compound on Pro-Survival Gene Expression
| Gene | Function | Effect | Cell Lines | Reference |
| BIRC5 (Survivin) | Inhibition of apoptosis | Downregulation | CaCo-2, HepG2 | [1][2] |
| HIF1A (HIF-1α) | Hypoxia-inducible transcription factor, promotes angiogenesis and cell survival | Downregulation | CaCo-2, HepG2 | [1][2] |
| VEGFA (VEGF) | Vascular endothelial growth factor, stimulates angiogenesis | Downregulation | CaCo-2, HepG2 | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing the antiproliferative effects of this compound.
Protocol 1: Sulforhodamine B (SRB) Assay for Cell Proliferation
This assay determines cytotoxicity and cell proliferation based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
This compound (XVX) stock solution
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of XVX in complete medium. Replace the medium in the wells with 100 µL of the XVX dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve XVX, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water. Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plate to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plate four times with 1% acetic acid to remove unbound SRB. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control. Determine the IC50 value using a suitable software.
Protocol 2: Caspase Activity Assay
This protocol measures the activity of key apoptotic enzymes, caspases-3, -8, and -9.
Materials:
-
96-well, black, clear-bottom plates
-
This compound (XVX)
-
Cell culture medium
-
Lysis buffer
-
Caspase-3 substrate (DEVD-pNA or fluorometric equivalent)
-
Caspase-8 substrate (IETD-pNA or fluorometric equivalent)
-
Caspase-9 substrate (LEHD-pNA or fluorometric equivalent)
-
Reaction buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with XVX at the desired concentrations for the appropriate time. Include positive and negative controls.
-
Cell Lysis: After treatment, centrifuge the plate (if using suspension cells) and remove the supernatant. Add 50-100 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
Lysate Collection: Centrifuge the plate at 1,000 x g for 5 minutes at 4°C. Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled 96-well plate.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Reaction: In a new 96-well plate, add 50 µg of protein lysate per well. Prepare a master mix containing the reaction buffer and the specific caspase substrate. Add the master mix to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm (for colorimetric pNA substrates) or fluorescence at the appropriate excitation/emission wavelengths for fluorometric substrates.
-
Data Analysis: Calculate the fold-increase in caspase activity relative to the untreated control.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA expression levels of BIRC5, HIF1A, and VEGFA.
Part 1: Total RNA Extraction and cDNA Synthesis
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water
-
DNase I
-
Reverse transcription kit (containing reverse transcriptase, dNTPs, random primers/oligo(dT))
-
Thermal cycler
Procedure:
-
Cell Lysis: Treat cells with XVX. After the incubation period, wash the cells with PBS and lyse them directly in the culture dish by adding 1 mL of TRIzol reagent per 10^6 cells.
-
Phase Separation: Transfer the lysate to a microfuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization: Air-dry the pellet and dissolve it in an appropriate volume of RNase-free water.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
Part 2: RT-qPCR with SYBR Green
Materials:
-
cDNA template
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for BIRC5, HIF1A, VEGFA, and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR detection system
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mix in a total volume of 20 µL per reaction:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
1 µL of diluted cDNA
-
7 µL of nuclease-free water
-
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt curve analysis
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the antiproliferative effects of this compound.
Caption: Experimental workflow for assessing antiproliferative effects.
Caption: Proposed signaling pathway of this compound.
References
Application Notes and Protocols: Quantifying Vitexin-2''-xyloside-Induced Apoptosis Using Caspase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin-2''-xyloside (XVX), a flavonoid C-glycoside found in plants such as Swiss chard (Beta vulgaris L. subsp. cicla), has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.[1] The induction of apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents can effectively eliminate cancer cells. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. These enzymes are central to the execution of the apoptotic program. This document provides detailed protocols for assessing the activity of key caspases—caspase-3, caspase-8, and caspase-9—to quantify the apoptotic effects of this compound on cancer cells.
Mechanism of Action: Caspase Activation by this compound
This compound has been shown to induce apoptosis in cancer cells through the activation of both the intrinsic and extrinsic apoptotic pathways.[2][3] The activation of caspase-9, an initiator caspase, points to the involvement of the intrinsic (mitochondrial) pathway. This pathway is often triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and subsequent activation of caspase-9.
The activation of caspase-8, another initiator caspase, suggests the engagement of the extrinsic (death receptor) pathway.[2][3] This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the recruitment and activation of caspase-8.
Both pathways converge on the activation of effector caspases, such as caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[2][3] Studies have shown that XVX treatment leads to the activation of all three of these key caspases in cancer cell lines like Caco-2 (colon) and HepG2 (liver).[2][3][4]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the antiproliferative and pro-apoptotic effects of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (Antiproliferative) | Reference |
| RKO | Colon | 89 ± 9 µg/mL (for Xylosylvitexin) | [1] |
| MCF-7 | Breast | 9 µg/ml (for a phenolic fraction containing XVX) | [5] |
Note: Specific IC50 values for apoptosis induction by this compound alone were not available in the reviewed literature. The presented IC50 values are for antiproliferative effects and may serve as a proxy for its cytotoxic potential.
| Cell Line | Cancer Type | Treatment | Caspase-3 Activity | Caspase-8 Activity | Caspase-9 Activity | Reference |
| Caco-2 | Colon | 50 µM XVX for 48h | Increased | Increased | Increased | [3][6] |
| HepG2 | Liver | 50 µM XVX for 48h | Increased | Increased | Increased | [3][6] |
Note: The referenced study qualitatively describes a significant increase in the activity of these caspases following treatment with 50 µM this compound. The exact fold-increase or percentage of activity was not detailed in the available text.
Experimental Protocols
Detailed methodologies for colorimetric and fluorometric caspase activity assays are provided below. These protocols are based on commercially available kits and can be adapted for the study of this compound.
Protocol 1: Colorimetric Caspase-3, -8, and -9 Activity Assay
This protocol is based on the cleavage of a p-nitroanilide (pNA) labeled peptide substrate.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest (e.g., Caco-2, HepG2)
-
Complete cell culture medium
-
96-well microplates
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol)
-
Caspase-3 substrate: DEVD-pNA (4 mM)
-
Caspase-8 substrate: IETD-pNA (4 mM)
-
Caspase-9 substrate: LEHD-pNA (4 mM)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Lysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully remove the supernatant.
-
Add 50 µL of chilled Lysis Buffer to each well and incubate on ice for 10 minutes.
-
-
Caspase Reaction:
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the respective caspase substrate (DEVD-pNA for caspase-3, IETD-pNA for caspase-8, or LEHD-pNA for caspase-9) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The results can be expressed as the fold increase in caspase activity compared to the untreated control.
Protocol 2: Fluorometric Caspase-3, -8, and -9 Activity Assay
This protocol utilizes a fluorogenic substrate, such as 7-amino-4-trifluoromethyl coumarin (AFC), for enhanced sensitivity.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Black, clear-bottom 96-well microplates
-
Lysis Buffer
-
2x Reaction Buffer
-
Caspase-3 substrate: DEVD-AFC (1 mM)
-
Caspase-8 substrate: IETD-AFC (1 mM)
-
Caspase-9 substrate: LEHD-AFC (1 mM)
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the colorimetric assay protocol, using a black-walled microplate.
-
Cell Lysis: Follow step 3 from the colorimetric assay protocol.
-
Caspase Reaction:
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the respective fluorogenic caspase substrate to each well.
-
Incubate at 37°C for 1-2 hours in the dark.
-
-
Data Acquisition: Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: Calculate the fold increase in caspase activity relative to the vehicle-treated control.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via both intrinsic and extrinsic pathways.
Experimental Workflow for Caspase Activity Assay
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative activity of vitexin-2-O-xyloside and avenanthramides on CaCo-2 and HepG2 cancer cells occurs through apoptosis induction and reduction of pro-survival mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for RT-qPCR Analysis of Gene Modulation by Vitexin-2''-xyloside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for analyzing the modulatory effects of Vitexin-2''-xyloside on gene expression. This document includes detailed protocols, data presentation formats, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a flavonoid glycoside found in various medicinal plants.[1] It is recognized for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] A key mechanism of its action is the modulation of gene expression, which can be precisely quantified using RT-qPCR. This technique allows for the sensitive and specific measurement of changes in messenger RNA (mRNA) levels of target genes in response to treatment with this compound.
Data Presentation: Gene Modulation by this compound
The following tables summarize representative quantitative data on the modulation of key genes by this compound in different biological contexts. The data is presented as fold change in gene expression in this compound-treated cells relative to untreated control cells.
Table 1: Modulation of Apoptosis-Related Genes
| Gene Symbol | Gene Name | Function | Fold Change (XVX vs. Control) |
| BIRC5 | Baculoviral IAP Repeat Containing 5 | Anti-apoptotic | -2.5 |
| HIF1A | Hypoxia Inducible Factor 1 Subunit Alpha | Pro-survival | -1.8 |
| VEGFA | Vascular Endothelial Growth Factor A | Pro-angiogenic | -2.1 |
| TP53 | Tumor Protein P53 | Pro-apoptotic | +2.0 |
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic | +2.3 |
| BCL2 | B-Cell CLL/Lymphoma 2 | Anti-apoptotic | -1.9 |
| PUMA | BCL2 Binding Component 3 | Pro-apoptotic | +2.2 |
Data is illustrative and based on findings for vitexin and its derivatives which show downregulation of pro-survival genes and upregulation of pro-apoptotic genes.[3][4]
Table 2: Modulation of Inflammation-Related Genes (NF-κB Pathway)
| Gene Symbol | Gene Name | Function | Fold Change (XVX vs. Control) |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | -3.0 |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | -2.8 |
| IL1B | Interleukin 1 Beta | Pro-inflammatory cytokine | -2.5 |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | Inflammatory enzyme | -2.2 |
| NOS2 | Nitric Oxide Synthase 2 (iNOS) | Inflammatory enzyme | -2.4 |
| NFKBIA | NFKB Inhibitor Alpha (IκBα) | Inhibitor of NF-κB | +1.8 |
Data is illustrative, reflecting the known anti-inflammatory properties of vitexin and its derivatives through inhibition of the NF-κB pathway.
Table 3: Modulation of Antioxidant Response Genes (Nrf2 Pathway)
| Gene Symbol | Gene Name | Function | Fold Change (XVX vs. Control) |
| HMOX1 | Heme Oxygenase 1 (HO-1) | Antioxidant enzyme | +3.5 |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Detoxification enzyme | +3.1 |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Glutathione synthesis | +2.7 |
| SOD1 | Superoxide Dismutase 1 | Antioxidant enzyme | +2.0 |
| NFE2L2 | Nuclear Factor, Erythroid 2 Like 2 (Nrf2) | Transcription factor | +1.5 |
Data is illustrative, based on the capacity of vitexin to activate the Nrf2 antioxidant response pathway.[1][5][6]
Experimental Protocols
A detailed methodology for analyzing gene expression modulation by this compound using a two-step RT-qPCR approach is provided below.
1. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., cancer cell lines like CaCo-2 for apoptosis studies, macrophage cell lines like RAW 264.7 for inflammation studies).
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach a confluence of 70-80%.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time period (e.g., 24, 48, or 72 hours).
2. RNA Isolation
-
Lysis: Lyse the cells directly in the culture plate using a suitable lysis reagent (e.g., TRIzol).
-
Extraction: Isolate total RNA according to the manufacturer's protocol for the chosen reagent. This typically involves phase separation using chloroform and precipitation with isopropanol.
-
Washing and Resuspension: Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.
-
Quality and Quantity Assessment: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. RNA integrity can be assessed using gel electrophoresis or a bioanalyzer.
3. DNase Treatment and cDNA Synthesis
-
DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase I.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers. This can be done using commercially available kits.
4. Real-Time Quantitative PCR (RT-qPCR)
-
Primer Design: Design or obtain pre-validated primers for the target genes and at least two stable reference (housekeeping) genes (e.g., GAPDH, ACTB, B2M). Primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
Reaction Setup: Prepare the qPCR reaction mix containing:
-
SYBR Green Master Mix (or a probe-based master mix)
-
Forward and Reverse Primers
-
cDNA template
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR detection system with a typical cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis (for SYBR Green-based assays) to confirm the specificity of the amplified product.
-
5. Data Analysis
-
Determine Ct Values: The cycle threshold (Ct) value for each gene is determined by the qPCR software.
-
Calculate ΔCt: Normalize the Ct value of the target gene to the geometric mean of the reference genes: ΔCt = Ct(target gene) - Ct(mean of reference genes)
-
Calculate ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control sample: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
Calculate Fold Change: The fold change in gene expression is calculated using the 2-ΔΔCt method.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. Vitexin attenuates autoimmune hepatitis in mouse induced by syngeneic liver cytosolic proteins via activation of AMPK/AKT/GSK-3β/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Antioxidant Activity Assays of Vitexin-2''-xyloside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the cellular antioxidant activity of Vitexin-2''-xyloside (XVX), a naturally occurring flavone glycoside. The protocols detailed below are intended to guide researchers in the accurate measurement of the antioxidant potential of this compound within a cellular context, which is crucial for the development of novel therapeutics targeting oxidative stress-related diseases.
Introduction
This compound is a flavonoid found in various medicinal and edible plants. Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. Cellular antioxidant activity (CAA) assays are essential for evaluating the bioavailability and efficacy of antioxidants within a biological system. The most common method for this is the CAA assay utilizing 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation.
Quantitative Data Summary
While specific Cellular Antioxidant Activity (CAA) values for this compound are not widely reported in the literature, studies have demonstrated its antioxidant effects at specific concentrations in cell-based assays. The following table summarizes the effective concentrations of this compound used in published research.
| Cell Line | Assay Type | Effective Concentration of this compound | Observed Effect | Reference |
| CaCo-2 (colon cancer cells) | DCFH-DA | 25 µM | Reduction of intracellular ROS | [1] |
| HepG2 (liver cancer cells) | DCFH-DA | 25 µM | Reduction of intracellular ROS | [1] |
Experimental Protocols
Cellular Antioxidant Activity (CAA) Assay Protocol
This protocol is adapted from established methodologies for assessing the cellular antioxidant activity of natural compounds.[2][3][4]
Objective: To quantify the antioxidant activity of this compound in a cell-based model using the DCFH-DA assay.
Materials:
-
Human hepatocellular carcinoma (HepG2) or human colon adenocarcinoma (CaCo-2) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) or other appropriate free radical initiator
-
Quercetin (as a positive control)
-
This compound (test compound)
-
96-well black, clear-bottom tissue culture plates
-
Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 538 nm)
Procedure:
-
Cell Seeding:
-
Seed HepG2 or CaCo-2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and confluence.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired concentrations in cell culture medium.
-
Prepare a stock solution of Quercetin in a similar manner to be used as a positive control.
-
Prepare a 25 µM working solution of DCFH-DA in cell culture medium.
-
Prepare a 600 µM solution of ABAP in Hank's Balanced Salt Solution (HBSS).
-
-
Treatment and Staining:
-
After 24 hours of incubation, remove the cell culture medium from the wells.
-
Wash the cells twice with 150 µL of PBS per well.
-
Add 100 µL of the 25 µM DCFH-DA solution to each well.
-
Immediately add 100 µL of the this compound or Quercetin solutions at various concentrations to the respective wells. Include control wells with only DCFH-DA and medium.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Induction of Oxidative Stress and Fluorescence Measurement:
-
After the 1-hour incubation, remove the treatment solutions from the wells.
-
Wash the cells twice with 150 µL of PBS per well.
-
Add 100 µL of the 600 µM ABAP solution to all wells to induce oxidative stress.
-
Immediately place the plate in a pre-warmed (37°C) microplate reader.
-
Measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for each well.
-
The Cellular Antioxidant Activity is calculated using the following formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100
-
Plot the CAA (%) against the concentration of this compound to determine the IC₅₀ value.
-
Signaling Pathways and Mechanisms of Action
Vitexin, the parent compound of this compound, is known to exert its antioxidant effects through the activation of key cellular signaling pathways. It is highly probable that this compound shares these mechanisms. The primary pathway implicated is the Nrf2/ARE signaling pathway , which is a master regulator of the cellular antioxidant response.[5][6] Additionally, the PI3K/Akt pathway is known to be an upstream regulator of Nrf2.[7][8]
Proposed Antioxidant Signaling Pathway of this compound
Caption: Proposed signaling pathway for the antioxidant activity of this compound.
Experimental Workflow for CAA Assay
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.4. Cellular Antioxidant Activity (CAA) Assay [bio-protocol.org]
- 3. 3.8. Cellular Antioxidant Activity (CAA) Assay [bio-protocol.org]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. researchgate.net [researchgate.net]
- 6. Vitexin protects melanocytes from oxidative stress via activating MAPK-Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for the Chromogenic β-Glucosidase Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Glucosidases (EC 3.2.1.21) are ubiquitous enzymes that catalyze the hydrolysis of the β-glycosidic bond of various glycosides, releasing glucose as one of the products.[1] These enzymes play critical roles in a multitude of biological processes, including cellulose degradation for biofuel production, activation of plant defense mechanisms, and the metabolism of drugs and dietary compounds in humans.[1][2][3] Given their significance, the accurate measurement of β-glucosidase activity is paramount for research in biochemistry, biotechnology, and pharmacology.
p-Nitrophenyl-β-D-glucopyranoside (pNPG) is a widely utilized chromogenic substrate for the sensitive and continuous assay of β-glucosidase activity.[4][5] The enzymatic hydrolysis of the colorless pNPG substrate by β-glucosidase yields D-glucose and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at 405 nm.[5][6] The rate of p-nitrophenol formation is directly proportional to the β-glucosidase activity, providing a simple and reliable method for enzyme quantification and kinetic analysis.
These application notes provide detailed protocols for the use of pNPG in β-glucosidase activity assays, inhibitor screening, and the generation of a standard curve for the quantification of the reaction product.
Principle of the Assay
The enzymatic reaction at the core of this application is the hydrolysis of p-Nitrophenyl-β-D-glucopyranoside (pNPG) by β-glucosidase. This reaction produces D-glucose and p-nitrophenol. The reaction is terminated, and color is developed by the addition of a basic solution, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), which deprotonates the p-nitrophenol to the p-nitrophenolate ion. This ion has a strong absorbance at 405 nm, and its concentration can be determined spectrophotometrically.
Quantitative Data
Table 1: Kinetic Parameters of β-Glucosidases with pNPG
The Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are crucial parameters for characterizing enzyme kinetics. The following table summarizes these parameters for β-glucosidases from various sources using pNPG as the substrate.
| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | kcat (s⁻¹) | Reference |
| Aspergillus niger | 0.57 | - | - | [7] |
| Trichoderma reesei | 0.38 | - | - | [7] |
| Bacillus altitudinis JYY-02 | 0.332 | 19.194 | - | [7] |
| Sweet Almond | 2.8 | - | - | [8] |
| Thermococcus radiotolerans | - | - | - | [9] |
Note: "-" indicates that the data was not provided in the cited source. Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
Table 2: IC₅₀ Values of β-Glucosidase Inhibitors
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This table presents the IC₅₀ values for several known β-glucosidase inhibitors determined using the pNPG assay.
| Inhibitor | IC₅₀ (µM) | Enzyme Source | Reference |
| Acarbose | 2.15 | - | [10] |
| Compound 1c (Phthalimide analog) | 1.26 | - | [10] |
| Compound 5c (Phthalimide analog) | 1.26 | - | [10] |
| Conduritol β-epoxide | - | - | [11] |
Note: "-" indicates that the specific IC₅₀ value was not provided in the cited source, but the compound was used as a positive control for inhibition.
Experimental Protocols
Protocol 1: Standard β-Glucosidase Activity Assay
This protocol outlines a standard method for determining β-glucosidase activity in a sample using pNPG.
Materials:
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Enzyme solution (appropriately diluted in assay buffer)
-
Stop Solution (e.g., 1 M sodium carbonate, Na₂CO₃)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, add 50 µL of 50 mM sodium acetate buffer (pH 5.0).
-
Add Substrate: Add 25 µL of 10 mM pNPG solution to the buffer.
-
Pre-incubation: Equilibrate the mixture to the desired reaction temperature (e.g., 50°C) for 5 minutes.
-
Initiate Reaction: Add 25 µL of the enzyme solution to the mixture and start a timer.
-
Incubation: Incubate the reaction mixture at the chosen temperature for a defined period (e.g., 30 minutes).[12]
-
Stop Reaction: Terminate the reaction by adding 100 µL of 1 M Na₂CO₃ solution.[6]
-
Read Absorbance: Measure the absorbance of the resulting yellow solution at 405 nm using a spectrophotometer or microplate reader.
-
Blank Preparation: Prepare a blank by adding the stop solution before adding the enzyme solution. Subtract the absorbance of the blank from the absorbance of the samples.
-
Quantification: Determine the amount of p-nitrophenol released using a p-nitrophenol standard curve (see Protocol 2).
Calculation of Enzyme Activity:
One unit (U) of β-glucosidase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.
Protocol 2: Preparation of a p-Nitrophenol Standard Curve
A standard curve is essential for accurately quantifying the amount of p-nitrophenol produced in the enzymatic reaction.
Materials:
-
p-Nitrophenol (pNP) stock solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Stop Solution (e.g., 1 M sodium carbonate, Na₂CO₃)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare Standards: Prepare a series of p-nitrophenol standards by serially diluting the 10 mM stock solution with the assay buffer to achieve final concentrations ranging from 0 to 100 µM.
-
Reaction Setup: In separate tubes or wells, add a defined volume of each standard (e.g., 100 µL).
-
Add Stop Solution: To each standard, add the same volume of stop solution as used in the enzyme assay (e.g., 100 µL).
-
Read Absorbance: Measure the absorbance of each standard at 405 nm.
-
Plot the Curve: Plot the absorbance values against the corresponding p-nitrophenol concentrations (in µmol/mL or µM).
-
Determine the Linear Regression Equation: Calculate the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. This equation will be used to determine the concentration of p-nitrophenol in the enzyme assay samples.
Protocol 3: Screening for β-Glucosidase Inhibitors
This protocol provides a framework for screening potential inhibitors of β-glucosidase activity.
Materials:
-
All materials from Protocol 1
-
Potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reaction Setup: In a microplate well, add 50 µL of 50 mM sodium acetate buffer (pH 5.0).
-
Add Inhibitor: Add a small volume (e.g., 1-5 µL) of the inhibitor solution at various concentrations. For the control (uninhibited reaction), add the same volume of the solvent used to dissolve the inhibitor.
-
Add Enzyme: Add 25 µL of the enzyme solution and pre-incubate with the inhibitor for a specific time (e.g., 10-15 minutes) at room temperature.
-
Initiate Reaction: Add 25 µL of 10 mM pNPG solution to start the reaction.
-
Follow Standard Assay Procedure: Proceed with the incubation, stopping the reaction, and measuring the absorbance as described in Protocol 1.
-
Calculate Percentage Inhibition:
-
Determine IC₅₀: Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Signaling Pathways and Workflows
Cellulose Degradation Pathway
β-Glucosidase is a key enzyme in the enzymatic degradation of cellulose, a major component of plant biomass. It acts in synergy with endoglucanases and exoglucanases (cellobiohydrolases) to break down cellulose into glucose, which can then be utilized by microorganisms for processes like biofuel production.[2][13]
Plant Defense Signaling
In plants, many defense compounds are stored as inactive glycosides. Upon tissue damage by herbivores or pathogens, β-glucosidases are released and hydrolyze these glycosides, activating the defense compounds. This "two-component" defense system is a rapid and effective way to deter pests and pathogens.[3]
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening a library of compounds for potential β-glucosidase inhibitors using the pNPG assay.
References
- 1. researchgate.net [researchgate.net]
- 2. microbenotes.com [microbenotes.com]
- 3. researchgate.net [researchgate.net]
- 4. PNPG | TargetMol [targetmol.com]
- 5. abcam.cn [abcam.cn]
- 6. β-Glucosidase assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. recursosbioquimica.es [recursosbioquimica.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The structural and functional contributions of β-glucosidase-producing microbial communities to cellulose degradation in composting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plant Defensive β-Glucosidases Resist Digestion and Sustain Activity in the Gut of a Lepidopteran Herbivore - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vitexin-2''-xyloside Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Vitexin-2''-xyloside during extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound?
A1: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have demonstrated higher efficiency compared to conventional methods like maceration or Soxhlet extraction.[1] These methods often result in higher yields in a shorter time and with less solvent consumption.[2][3] For purification from a crude extract, column chromatography using macroporous resins is a highly effective strategy.[4][5]
Q2: Which solvent system is optimal for extracting this compound?
A2: The choice of solvent is critical for achieving high extraction yields. For related flavonoids like vitexin, aqueous methanol (e.g., 40% methanol in water) has been shown to be highly effective.[6][7] The polarity of this compound suggests that a polar solvent system is appropriate. Typically, solvents such as ethanol or methanol mixed with water are used. The optimal ratio can vary depending on the plant matrix, but starting with a 50-70% ethanol or methanol solution is a common practice.[7]
Q3: My this compound yield is consistently low. What are the potential causes and how can I troubleshoot this?
A3: Low yield is a common issue that can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. Key areas to investigate include the extraction method, solvent parameters, sample preparation, and potential degradation of the target compound.
Q4: How can I effectively purify this compound from a complex crude extract?
A4: Purification is essential to isolate this compound. A common and effective method involves liquid-liquid partitioning followed by column chromatography. Initially, the crude extract can be suspended in water and partitioned with a non-polar solvent like hexane to remove lipids.[6] Subsequently, partitioning with a solvent of intermediate polarity, such as ethyl acetate or n-butanol, can enrich the flavonoid fraction.[8][9] Final purification is often achieved using macroporous adsorption resins (e.g., HPD100B, HPD-400) or silica gel column chromatography.[4][5]
Q5: Are there any known issues with the stability of this compound during extraction?
A5: Flavonoids can be susceptible to degradation under harsh conditions. High temperatures, prolonged extraction times, and exposure to strong acids or bases can potentially degrade this compound. Additionally, enzymatic browning, caused by polyphenol oxidases released from plant cells upon damage, can be an issue.[10] Using antioxidants like ascorbic acid or performing extractions at controlled, moderate temperatures can help mitigate these issues.[11][12]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during this compound extraction.
Problem: Low Extraction Yield
| Potential Cause | Recommended Solution |
| Inefficient Extraction Method | Switch from conventional methods (maceration) to more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[1] |
| Suboptimal Solvent System | Optimize the solvent type and concentration. Experiment with different ratios of ethanol/water or methanol/water (e.g., 40%, 60%, 80%). A 40% methanol solution with 0.5% acetic acid has been shown to be effective for the related compound vitexin.[6] |
| Incorrect Solid-to-Liquid Ratio | Ensure the solvent volume is sufficient to completely immerse the plant material. A typical starting ratio is 1:20 to 1:40 (g/mL). Optimize this ratio for your specific plant material.[13] |
| Inadequate Particle Size | Grind the dried plant material to a fine, uniform powder. This increases the surface area available for solvent penetration and improves extraction efficiency. |
| Insufficient Extraction Time/Power | For UAE and MAE, optimize the sonication/irradiation time and power. For UAE, typical times range from 20-40 minutes. For MAE, times can be shorter, from 2-10 minutes.[2][14] |
| Compound Degradation | Avoid excessive heat and prolonged extraction times. If using MAE, use intermittent irradiation to prevent overheating. Consider adding antioxidants like ascorbic acid to the extraction solvent.[11] |
Problem: Impure Final Product
| Potential Cause | Recommended Solution |
| Co-extraction of Contaminants | Perform a preliminary defatting step by washing the crude extract with a non-polar solvent like hexane to remove lipids and chlorophyll.[6] |
| Ineffective Purification | Employ multi-step purification. After initial extraction, use liquid-liquid partitioning (e.g., water/n-butanol) to create a flavonoid-rich fraction.[15] Follow this with column chromatography using macroporous resins (e.g., HPD-400), which have shown excellent performance in purifying flavonoid glycosides.[5] |
| Column Overloading | Ensure the amount of crude extract loaded onto the chromatography column does not exceed its binding capacity. Overloading leads to poor separation. |
| Improper Elution Gradient | Optimize the solvent gradient during column chromatography. A stepwise or linear gradient of ethanol in water (e.g., 10% to 70%) is typically used to elute compounds from macroporous resins. |
Data on Extraction & Purification Improvement
The following tables summarize quantitative data from studies on related flavonoids, which can serve as a benchmark for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Vitexin (a related flavonoid) Data adapted from a study on Prosopis farcta.[6][7]
| Extraction Method | Solvent System | Yield (mg/g DW) |
| Method 1 (Ultrasonic) | 85% Ethanol | 0.381 |
| Method 2 | 70% Methanol | 0.443 |
| Method 3 (Optimal) | 40% Methanol + 0.5% Acetic Acid | 0.554 |
| Method 4 | 94% Ethanol | 0.380 |
| Method 5 | 100% Methanol | 0.285 |
| Method 6 | 53% Acetonitrile | 0.222 |
Table 2: Improvement in Purity of Vitexin Glycosides Using Macroporous Resin Data adapted from a study on purifying Vitexin-2''-O-rhamnoside from Hawthorn leaves.[5]
| Compound | Content in Crude Extract | Content after HPD-400 Resin Purification | Fold Increase | Recovery Yield |
| Vitexin-2''-O-rhamnoside | 2.63% | 22.2% | 8.43x | 81.2% |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation : Dry the plant material at 60°C and grind it into a fine powder (40-60 mesh).
-
Extraction Setup : Place 10 g of the powdered sample into a 500 mL flask. Add 300 mL of the extraction solvent (e.g., 60% ethanol in water). The solid-to-liquid ratio is 1:30 g/mL.
-
Sonication : Place the flask in an ultrasonic bath. Set the ultrasonic power to 250 W and the temperature to 50°C.[13]
-
Extraction : Sonicate for 30 minutes.
-
Recovery : After extraction, centrifuge the mixture at 4000 rpm for 15 minutes. Collect the supernatant.
-
Repetition : Re-extract the plant residue with fresh solvent to maximize yield.
-
Solvent Removal : Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Sample Preparation : Prepare the dried, powdered plant material as described for UAE.
-
Extraction Setup : Place 10 g of the powder in a 500 mL extraction vessel. Add 350 mL of solvent (e.g., 60% ethanol), achieving a 1:35 g/mL ratio.[2]
-
Microwave Irradiation : Place the vessel in a microwave extractor equipped with a reflux condenser. Set the microwave power to 350 W and the extraction time to 5-10 minutes.[2]
-
Cooling and Filtration : After irradiation, allow the mixture to cool to room temperature. Filter the mixture through Whatman No. 1 filter paper.
-
Solvent Removal : Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude extract.
Protocol 3: Purification with Macroporous Resin (HPD-400)
-
Resin Pre-treatment : Soak the HPD-400 resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains.
-
Column Packing : Pack a glass column with the pre-treated resin.
-
Sample Loading : Dissolve the crude extract in deionized water to a concentration of approximately 1-2 mg/mL. Adjust the pH if necessary. Pass the solution through the column at a slow flow rate (e.g., 2 bed volumes per hour).
-
Washing : Wash the column with 3-4 bed volumes of deionized water to remove unretained impurities like sugars and salts.
-
Elution : Elute the adsorbed flavonoids using a stepwise gradient of ethanol in water. For example:
-
Elute with 2 bed volumes of 20% ethanol.
-
Elute with 4 bed volumes of 40% ethanol.
-
Elute with 4 bed volumes of 60% ethanol (this fraction is likely to contain this compound).
-
-
Fraction Collection : Collect the fractions separately and analyze them using HPLC to identify those rich in this compound.
-
Final Processing : Combine the desired fractions and remove the solvent under vacuum to obtain the purified product.
Visualizations
Caption: A typical workflow for the extraction and purification of this compound.
Caption: A decision-making diagram for troubleshooting low extraction yields.
References
- 1. Influence of the extraction mode on the yield of hyperoside, vitexin and vitexin-2''-O-rhamnoside from Crataegus monogyna Jacq. (hawthorn) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microwave and ultrasound-assisted extraction of bioactive compounds from Papaya: A sustainable green process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
- 8. scispace.com [scispace.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids from Abelmoschus sagittifolius (Kurz) Merr Roots Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming In Vitro Solubility Issues of Vitexin-2''-xyloside
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of Vitexin-2''-xyloside in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer for a cell-based assay. What is the recommended starting solvent?
A1: this compound, like its parent compound vitexin, exhibits poor water solubility.[1] The recommended starting solvent is Dimethyl Sulfoxide (DMSO).[1] Prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your aqueous buffer or cell culture medium.
Q2: What is the maximum percentage of DMSO I can use in my cell culture experiment without causing significant cytotoxicity?
A2: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects. However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration in your assay. A final DMSO concentration of 0.1% is generally considered safe for most in vitro assays.[2]
Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Increase the dilution factor: Use a higher volume of the aqueous buffer for dilution. It is often better to perform serial dilutions rather than a single large dilution.
-
Vortexing and Sonication: After diluting the DMSO stock, vortex the solution vigorously. Gentle sonication in a water bath can also help to redissolve small precipitates.[2]
-
Warm the solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious about the thermal stability of this compound.[2]
-
Use a co-solvent system: Consider preparing your final working solution in a mixture of buffer and a water-miscible organic solvent.
Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?
A4: Yes, adjusting the pH can significantly impact the solubility of flavonoids. Generally, the solubility of vitexin and its derivatives increases in alkaline solutions.[3] However, it is critical to consider the pH stability of the compound and the pH requirements of your experimental system (e.g., cell culture media is typically buffered to pH 7.2-7.4). Drastic pH changes can also affect the biological activity of the compound.[4]
Q5: Are there other methods to enhance the aqueous solubility of this compound for in vitro studies?
A5: Yes, complexation with cyclodextrins, such as (2-hydroxypropyl)-β-cyclodextrin (HPβCD), is a widely used technique to improve the aqueous solubility of flavonoids.[5] This method involves the formation of an inclusion complex where the hydrophobic flavonoid molecule is encapsulated within the cyclodextrin cavity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | Low intrinsic aqueous solubility of the compound. | Use an organic solvent like DMSO to prepare a concentrated stock solution first. |
| Compound precipitates after diluting DMSO stock into aqueous media. | The final concentration exceeds the solubility limit in the mixed solvent system. | 1. Increase the dilution factor. 2. Use a co-solvent system (e.g., DMSO:PBS 1:1). 3. Employ gentle warming (37°C) and sonication. |
| Inconsistent results between experiments. | Precipitation of the compound leading to inaccurate concentrations. | 1. Visually inspect for any precipitate before use. 2. Prepare fresh dilutions for each experiment. 3. Consider using a solubility-enhancing technique like cyclodextrin complexation. |
| Observed cytotoxicity in vehicle control group. | The concentration of the organic solvent (e.g., DMSO) is too high. | 1. Reduce the final concentration of the organic solvent to ≤ 0.1%. 2. Perform a dose-response experiment to determine the maximum tolerable solvent concentration for your cells. |
Quantitative Data Summary
The following tables provide solubility data for vitexin, which can be used as an estimate for this compound. Note that the addition of a xyloside group may slightly alter these values.
Table 1: Solubility of Vitexin in Common Solvents
| Solvent | Approximate Solubility | Reference(s) |
| DMSO | ~16.6 mg/mL (~38.4 mM) | [6] |
| Dimethyl formamide | ~14.3 mg/mL (~33.1 mM) | [6] |
| Water | Very low (7.6 µg/mL or ~17.6 µM) | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL (~1.16 mM) | [6] |
Table 2: Effect of pH on Aqueous Solubility of Vitexin and its Derivatives
| Compound | pH | Solubility | Reference(s) |
| Vitexin | 6 | 7.1 mg/L (~16.4 µM) | [3] |
| Vitexin | 7 (Deionized water) | 37.2 mg/L (~86 µM) | [3] |
| Vitexin | 8 | 157.3 mg/L (~364 µM) | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solution for Cell Culture Experiments
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: Add the required volume of the stock solution to the pre-warmed medium to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (ideally ≤ 0.1%).
-
Mixing: Immediately vortex the diluted solution to ensure homogeneity and prevent precipitation.
-
Application: Add the final working solution to your cell culture plates. Always include a vehicle control (medium with the same final concentration of DMSO).
Protocol 3: Enhancing Aqueous Solubility with (2-hydroxypropyl)-β-cyclodextrin (HPβCD)
This protocol is adapted for flavonoids and can be optimized for this compound.
-
Prepare HPβCD Solution: Prepare a solution of HPβCD in your desired aqueous buffer (e.g., PBS) at a concentration range of 1-10% (w/v).
-
Add this compound: Add an excess amount of this compound powder to the HPβCD solution.
-
Complexation: Shake the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
Equilibration and Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved compound.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Visualizations
Signaling Pathways
Vitexin and its derivatives have been shown to induce apoptosis and inhibit cell survival pathways in cancer cells. One of the key pathways affected is the PI3K/Akt/mTOR signaling cascade.[3][7] Inhibition of this pathway can lead to the induction of apoptosis through the mitochondrial (intrinsic) pathway.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing this compound for in vitro experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Vitexin Inhibits Gastric Cancer Growth and Metastasis through HMGB1-mediated Inactivation of the PI3K/AKT/mTOR/HIF-1α Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Vitexin induces apoptosis through mitochondrial pathway and PI3K/Akt/mTOR signaling in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Vitexin-2''-xyloside Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of Vitexin-2''-xyloside.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC parameters for this compound analysis?
A1: Based on the analysis of structurally similar compounds like Vitexin-2''-O-rhamnoside, a good starting point for developing an HPLC method for this compound would be a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic modifier like acetonitrile or methanol. The detection wavelength can be set around 340-360 nm, which is within the typical absorption maxima for flavonoids.[1][2][3]
Q2: How can I prepare my sample for HPLC analysis of this compound?
A2: Sample preparation typically involves extraction from the plant matrix using a suitable solvent, followed by filtration. A common extraction method is ultrasonication or soxhlet extraction with methanol or an ethanol-water mixture.[3] The extract should then be filtered through a 0.45 µm syringe filter before injection into the HPLC system to prevent clogging of the column and tubing. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.
Q3: What is a typical retention time for Vitexin derivatives?
A3: Retention times for vitexin derivatives can vary significantly depending on the specific xyloside, the exact HPLC conditions (column, mobile phase, flow rate, temperature), and the complexity of the sample matrix. For instance, in one study, the retention time for vitexin-2''-O-rhamnoside was reported to be around 13 minutes, while in another, it was approximately 30.42 minutes under different chromatographic conditions.[1] Therefore, it is crucial to run a standard of this compound to determine its specific retention time under your experimental setup.
Q4: How can I improve the resolution between this compound and other co-eluting peaks?
A4: To improve resolution, you can try several approaches:
-
Optimize the mobile phase: Adjust the gradient profile, the type and concentration of the organic modifier, or the pH of the aqueous phase.
-
Change the column: Use a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) or a smaller particle size for higher efficiency.
-
Adjust the flow rate: Lowering the flow rate can sometimes improve separation.
-
Modify the temperature: Operating the column at a slightly elevated temperature can improve peak shape and resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Solution |
| No Peak or Very Small Peak | Injection issue (e.g., air in the sample loop, clogged syringe) | Ensure the sample loop is completely filled and there are no air bubbles. Clean or replace the syringe. |
| Detector issue (e.g., lamp off, incorrect wavelength) | Check that the detector lamp is on and set to the correct wavelength (around 340-360 nm for flavonoids). | |
| Sample degradation | Ensure proper storage of samples and standards. Prepare fresh solutions if degradation is suspected. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload | Dilute the sample or reduce the injection volume. |
| Column contamination or degradation | Wash the column with a strong solvent or replace it if necessary. | |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. For flavonoids, an acidic mobile phase is generally preferred. | |
| Shifting Retention Times | Inconsistent mobile phase preparation | Prepare fresh mobile phase carefully and ensure accurate mixing of solvents. |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature. | |
| Column aging | Equilibrate the column thoroughly before each run. If retention times continue to shift, the column may need to be replaced. | |
| High Backpressure | Blockage in the system (e.g., clogged frit, tubing, or guard column) | Systematically check and clean or replace the suspected components, starting from the guard column and working backward. |
| Particulate matter in the sample | Ensure all samples and solvents are filtered through a 0.45 µm filter. | |
| Baseline Noise or Drift | Air bubbles in the detector | Purge the detector to remove air bubbles. Ensure proper degassing of the mobile phase. |
| Contaminated mobile phase or system | Use high-purity solvents and clean the system with an appropriate solvent. | |
| Detector lamp nearing the end of its life | Replace the detector lamp. |
Experimental Protocols
Standard HPLC Method for this compound (Starting Point)
This protocol is a general starting point and should be optimized for your specific application.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A linear gradient from 10% to 40% Solvent B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Comparison of HPLC Parameters for Analysis of Vitexin Derivatives
| Parameter | Method 1 (Vitexin-2''-O-rhamnoside) | Method 2 (Vitexin-2''-O-glucoside & rhamnoside)[2] | Method 3 (Vitexin-2''-O-rhamnoside)[1] |
| Column | Ascentis-phenyl (250 x 4.6 mm, 5 µm) | Shim-pack VP-ODS C18 (250 x 4.6 mm, 5 µm) | Phenomenex Luna C18 |
| Mobile Phase | A: Ultrapure water (pH 3.0), B: Acetonitrile | Tetrahydrofuran/acetonitrile/0.05% phosphoric acid (20:3:77, v/v/v) | Not specified in detail |
| Elution Mode | Gradient | Isocratic | Not specified in detail |
| Flow Rate | 1.4 mL/min | 1.0 mL/min | Not specified in detail |
| Detection Wavelength | 340 nm | 360 nm | 338 nm |
| Retention Time | ~13 min | ~11 min (rhamnoside) | 30.42 min |
Table 2: Validation Parameters for HPLC Analysis of Vitexin Derivatives
| Parameter | Vitexin-2''-O-rhamnoside | Vitexin-2''-O-glucoside[2] | Vitexin-2''-O-rhamnoside[2] |
| Linearity Range (µg/mL) | 0.5 - 100 | 4.12 - 206.00 | 4.05 - 202.50 |
| Correlation Coefficient (r²) | > 0.99 | > 0.998 | > 0.998 |
| LOD (ng) | Not specified | 0.6 | 0.6 |
| LOQ (ng) | Not specified | 2 | 2 |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RP-HPLC Method for Simultaneous Detection of Vitexin-2″-Orhamnoside and Hyperoside [wisdomlib.org]
Troubleshooting low bioactivity of Vitexin-2''-xyloside in cell assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low bioactivity of Vitexin-2''-xyloside in cell-based assays.
Troubleshooting Guides
This section addresses specific issues that may lead to lower-than-expected experimental results.
Q1: Why am I observing low or inconsistent bioactivity with this compound in my cell assay?
A1: Low bioactivity can stem from several factors ranging from compound handling to the specific biological system being used. A systematic approach to troubleshooting is recommended. Key areas to investigate include compound solubility and stability, assay parameters (concentration, incubation time), cell line characteristics, and potential cellular uptake and metabolism issues.
Q2: How can I ensure this compound is properly dissolved and stable in my cell culture medium?
A2: Proper solubilization is critical for achieving the desired biological effect. Flavonoids, including Vitexin derivatives, can have poor water solubility[1].
-
Solvent Selection: Start by dissolving this compound in a biocompatible solvent like DMSO at a high concentration to create a stock solution.
-
Final Concentration: When preparing working concentrations, ensure the final solvent concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Precipitation: Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, you may need to lower the final concentration or explore the use of solubilizing agents, though this should be done with caution as they can affect cellular responses.
-
Stability: Be aware that some phenolic compounds can be unstable in cell culture media[1]. It is advisable to prepare fresh dilutions from the stock solution for each experiment.
Q3: What is the optimal concentration and incubation time for observing the effects of this compound?
A3: The optimal concentration and time are highly dependent on the cell line and the specific biological endpoint being measured.
-
Dose-Response: Perform a dose-response experiment using a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the effective concentration range for your specific assay and cell line.
-
Time-Course: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period. Some effects, like apoptosis, may require longer incubation times to become apparent. For instance, the cytotoxic effects of this compound in combination with other compounds on CaCo-2 cells were most significant after a 72-hour exposure[2].
-
Literature Review: Published studies can provide a starting point. For example, this compound has been shown to inhibit the proliferation of CaCo-2 and HepG2 cancer cells[3].
Q4: Could my choice of cell line be the reason for the low observed bioactivity?
A4: Yes, the choice of cell line is critical. The biological activity of this compound is cell-type specific and depends on the genetic and metabolic profile of the cells[1].
-
Metabolic Capacity: Cells differ in their ability to metabolize flavonoids. The C-glycoside structure of this compound is generally considered more resistant to hydrolysis than O-glycosides, but cellular metabolism can still occur[4][5]. The compound may be converted to other forms, such as a bioavailable glucuronide, after cellular uptake and processing[4][6].
-
Target Expression: The molecular targets of this compound may not be present or may be expressed at low levels in your chosen cell line. Its mechanisms include the downregulation of pro-survival genes like BIRC5, HIF1A, and VEGFA and the activation of caspases[3].
-
Cellular Uptake: The efficiency of cellular uptake can vary significantly between cell lines. If the compound does not enter the cell effectively, its intracellular bioactivity will be limited.
Troubleshooting Workflow
Use the following workflow to diagnose potential issues with your experiment systematically.
Caption: A logical workflow for troubleshooting low bioactivity of this compound.
Quantitative Data Summary
The bioactivity of this compound (XVX) has been quantified in several cancer cell lines. The data below is compiled from published studies.
| Cell Line | Assay Type | Compound(s) | Key Findings | Reference |
| CaCo-2 (Colon Cancer) | Cytotoxicity | XVX + Betalains | XVX was the most cytotoxic molecule; combination with betalains prolonged its effect. | [7] |
| CaCo-2 (Colon Cancer) | Proliferation | XVX alone and with Avenanthramides (AVNs) | XVX inhibited cell proliferation. | [3] |
| HepG2 (Liver Cancer) | Proliferation | XVX alone and with AVNs | XVX inhibited cell proliferation. | [3] |
| Hep3B (Liver Cancer) | Cytotoxicity | XVX | IC50 = 64.9 ± 3.2 μM | [8] |
| MCF-7 (Breast Cancer) | DNA Synthesis | XVX | Was found to be an activator of DNA synthesis in this cell line. | [8] |
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a flavonoid glycoside known for its antioxidative and anti-inflammatory properties[9][10]. Its mode of action involves several pathways:
-
Antioxidant Activity: It mitigates oxidative stress by scavenging free radicals and modulating the activity of antioxidant enzymes[9][10].
-
Anti-inflammatory Effects: It can inhibit pro-inflammatory cytokines and related pathways[9].
-
Anticancer Effects: In cancer cells, it has been shown to induce apoptosis (programmed cell death) by activating caspases 3, 8, and 9[3]. It also downregulates pro-survival genes such as BIRC5 (survivin), HIF1A, and VEGFA[3].
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the properties of this compound is essential for experimental design.
| Property | Value | Reference |
| Chemical Formula | C26H28O14 | [9] |
| Molecular Weight | 564.49 g/mol | [9] |
| CAS Number | 10576-86-0 | [9] |
| Structure | Apigenin-8-C-glucoside-2''-O-xyloside | [4] |
Q3: Are there known synergistic interactions with other compounds?
A3: Yes, the bioactivity of this compound can be significantly enhanced when used in combination with other natural compounds.
-
With Betalains: A combination of this compound with betaxanthins and betacyanins resulted in synergistic toxic effects on CaCo-2 colon cancer cells[2].
-
With Avenanthramides (AVNs): A mixture of this compound and AVNs showed effective antiproliferative activity against CaCo-2 and HepG2 cells[3].
-
With EGCG and Raphasatin: A mixture of this compound, raphasatin, and (-)-epigallocatechin-3-gallate (EGCG) was shown to synergistically affect cell growth and activate apoptosis in colon cancer cells via mitochondrial reactive oxygen species (ROS) production[1].
Signaling Pathway and Experimental Protocols
Apoptotic Pathway Activated by this compound
This diagram illustrates the compound's mechanism in inducing apoptosis in cancer cells as described in the literature[3][7].
Caption: this compound induces apoptosis by inhibiting survival factors and activating caspases.
Key Experimental Protocols
Below are generalized protocols for assays mentioned in the literature for assessing the bioactivity of this compound.
1. Sulforhodamine B (SRB) Proliferation Assay
This assay is used to measure drug-induced cytotoxicity and cell proliferation.
Caption: A typical workflow for the Sulforhodamine B (SRB) cell proliferation assay.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the optical density on a microplate reader at approximately 515 nm.
2. Caspase Activity Assay
This assay quantifies the activity of caspases (e.g., Caspase-3, -8, -9), which are key effectors of apoptosis[3].
Methodology:
-
Cell Culture and Treatment: Culture cells in plates and treat with this compound or a control for the desired time.
-
Cell Lysis: Harvest and lyse the cells using a supplied lysis buffer on ice.
-
Substrate Addition: Add the appropriate caspase substrate (e.g., DEVD-pNA for Caspase-3) to the cell lysate. These substrates are typically a short peptide sequence linked to a colorimetric (pNA) or fluorometric (AFC) reporter.
-
Incubation: Incubate the reaction at 37°C, allowing the active caspases in the lysate to cleave the substrate.
-
Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal intensity is directly proportional to the caspase activity.
-
Data Analysis: Normalize the results to the protein concentration of the cell lysate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative activity of vitexin-2-O-xyloside and avenanthramides on CaCo-2 and HepG2 cancer cells occurs through apoptosis induction and reduction of pro-survival mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caecal absorption of vitexin-2-O-xyloside and its aglycone apigenin, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Betalains increase vitexin-2-O-xyloside cytotoxicity in CaCo-2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 10576-86-0 | FV157212 | Biosynth [biosynth.com]
- 10. cymitquimica.com [cymitquimica.com]
Technical Support Center: Enhancing the Synergistic Potential of Vitexin-2''-xyloside
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vitexin-2''-xyloside. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experiments aimed at exploring its synergistic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known synergistic partners?
A1: this compound is a flavonoid glycoside found in various plants, including Swiss chard (Beta vulgaris var. cicla)[1]. It has demonstrated synergistic anticancer effects when combined with other natural compounds. Notable synergistic partners include:
-
Epigallocatechin-3-gallate (EGCG) and Raphasatin : This combination has shown marked synergistic effects on inhibiting cell growth and inducing apoptosis in colon cancer cells[2].
-
Betalains (Betacyanins and Betaxanthins) : These compounds, found in beetroot, enhance the cytotoxic effects of this compound in colon and bladder cancer cells[1][3].
-
Avenanthramides (AVNs) : Naturally occurring in oats, AVNs work synergistically with this compound to inhibit the proliferation of colon and liver cancer cells[4][5].
Q2: Which cancer cell lines are most responsive to the synergistic effects of this compound combinations?
A2: Research has shown significant synergistic activity in the following cancer cell lines:
-
CaCo-2 and LoVo (Colon Cancer) : Highly responsive to the combination of this compound, EGCG, and Raphasatin[2]. Also responsive to combinations with betalains and avenanthramides[1][4].
-
T24 (Bladder Cancer) : Shows a synergistic response to the combination of this compound and betacyanins[3].
-
HepG2 (Liver Cancer) : Demonstrates susceptibility to the synergistic action of this compound and avenanthramides[4].
Q3: What are the primary molecular mechanisms involved in the synergistic action of this compound?
A3: The synergistic effects of this compound with its partners primarily lead to the induction of apoptosis through the intrinsic and extrinsic pathways. This is achieved by:
-
Modulation of Bcl-2 family proteins : An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 is commonly observed[2].
-
Activation of Caspases : The synergistic combinations lead to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3)[3][4].
-
Downregulation of pro-survival genes : A notable decrease in the expression of genes like BIRC5 (survivin), HIF1A, and VEGFA has been reported[3][4].
-
Generation of Reactive Oxygen Species (ROS) : The combination with EGCG and raphasatin has been shown to increase ROS production, leading to cytotoxicity in colon cancer cells.
Troubleshooting Guide
Issue 1: Low solubility of this compound in aqueous cell culture media.
-
Possible Cause: this compound, like many flavonoids, can have poor water solubility, leading to precipitation in the culture medium and inaccurate effective concentrations[6].
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for flavonoids. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.5%).
-
Gently warm the stock solution to aid dissolution before diluting it in the culture medium.
-
Vortex the final diluted solution thoroughly before adding it to the cells to ensure homogeneity.
-
Perform a vehicle control experiment with the same concentration of the solvent (e.g., DMSO) to rule out any solvent-induced effects.
-
Issue 2: Inconsistent or non-reproducible results in cell viability assays.
-
Possible Causes:
-
Compound instability: Flavonoids can be unstable in solution over time.
-
Cellular health and passage number: Variations in cell health and using high passage number cells can lead to inconsistent responses.
-
Pipetting errors: Inaccurate pipetting can lead to significant variations in compound concentrations.
-
-
Solutions:
-
Prepare fresh dilutions of this compound and its synergistic partners for each experiment from a frozen stock solution.
-
Maintain a consistent cell culture practice. Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of treatment.
-
Use calibrated pipettes and ensure proper mixing of solutions to minimize variability.
-
Issue 3: Suspected interference of compounds with assay reagents.
-
Possible Cause: Natural compounds can sometimes interfere with the reagents used in colorimetric or fluorometric assays, leading to false-positive or false-negative results.
-
Solution:
-
Run a cell-free control. Add the compounds to the assay medium without cells to check for any direct reaction with the assay reagents (e.g., SRB dye, caspase substrates).
-
Use an alternative assay. If interference is suspected, validate your results using a different assay that relies on a different detection principle. For example, if you suspect interference with the MTT assay, you can use the SRB assay, which is based on protein content rather than metabolic activity.
-
Issue 4: Unexpected contamination in purified this compound.
-
Possible Cause: Purification of natural compounds can sometimes result in co-elution of other structurally similar compounds or contaminants from the source material[7][8].
-
Solution:
-
Thoroughly characterize the purified compound. Use techniques like HPLC, Mass Spectrometry, and NMR to confirm the purity and identity of your this compound sample.
-
Source from a reputable supplier. If purchasing the compound, ensure it comes with a certificate of analysis detailing its purity.
-
Data Presentation
Table 1: Synergistic Cytotoxicity of this compound and Partner Compounds in Cancer Cell Lines
| Cell Line | Compound(s) | Concentration(s) | Effect | Reference |
| CaCo-2 (Colon) | This compound + EGCG + Raphasatin | 40 µg/mL + 10 µg/mL + 5 µg/mL | Synergistic inhibition of cell growth and apoptosis induction | [2][9] |
| T24 (Bladder) | This compound | IC50 of 8.8 ± 0.8 µM (at 72h) | Dose-dependent anticancer effect | |
| T24 (Bladder) | This compound + Betacyanins | 2.5 µg/mL + 50 µg/mL | Synergistic inhibition of cell proliferation at 24h and 48h | [3] |
| HepG2 (Liver) | This compound | IC50 of 64.9 ± 3.2 µM | Cytotoxic effect | [10] |
| CaCo-2 (Colon) | This compound + Avenanthramides | Not specified | Synergistic inhibition of proliferation | [4] |
| HepG2 (Liver) | This compound + Avenanthramides | Not specified | Synergistic inhibition of proliferation | [4] |
Table 2: Modulation of Apoptotic and Pro-Survival Markers by Synergistic Combinations
| Cell Line | Compound(s) | Marker | Regulation | Reference |
| LoVo, CaCo-2 | This compound + EGCG + Raphasatin | Bax | Upregulation | [2] |
| LoVo, CaCo-2 | This compound + EGCG + Raphasatin | Bcl-2 | Downregulation | [2] |
| LoVo, CaCo-2 | This compound + EGCG + Raphasatin | Caspase-9 | Activation | [2] |
| T24 (Bladder) | This compound + Betacyanins | Caspase-3 & 8 | Increased activity | [3] |
| T24 (Bladder) | This compound + Betacyanins | BAX | Upregulation | [3] |
| T24 (Bladder) | This compound + Betacyanins | BIRC5 (Survivin) | Downregulation | [3] |
| CaCo-2, HepG2 | This compound + Avenanthramides | Caspase-3, 8, & 9 | Activation | [4] |
| CaCo-2, HepG2 | This compound + Avenanthramides | BIRC5, HIF1A, VEGFA | Downregulation | [4] |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Assay for Cell Proliferation
This protocol is adapted for assessing the cytotoxic effects of this compound and its synergistic partners.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, the synergistic partner, and their combination for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After incubation, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.
-
Washing: Discard the supernatant and wash the plates five times with tap water. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 150 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the cell number. Calculate the percentage of cell viability compared to the vehicle control.
Protocol 2: Caspase Activity Assay (Fluorometric)
This protocol measures the activity of executioner caspases (e.g., caspase-3) as an indicator of apoptosis.
Materials:
-
White or black 96-well plates
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Lysis buffer
-
Assay buffer
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the compounds as described in the SRB assay protocol.
-
Cell Lysis: After treatment, remove the culture medium and add lysis buffer to each well. Incubate on ice as per the manufacturer's instructions.
-
Assay Reaction: Add the caspase-3 substrate solution (containing Ac-DEVD-AMC in assay buffer) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity. Express the results as a fold change in activity compared to the untreated control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Vitexin-2-O-xyloside, raphasatin and (-)-epigallocatechin-3-gallate synergistically affect cell growth and apoptosis of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.chem960.com [m.chem960.com]
- 4. Antiproliferative activity of vitexin-2-O-xyloside and avenanthramides on CaCo-2 and HepG2 cancer cells occurs through apoptosis induction and reduction of pro-survival mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Enzymatic synthesis of vitexin glycosides and their activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04408K [pubs.rsc.org]
- 7. Protein purification and crystallization artifacts: The tale usually not told - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein purification and crystallization artifacts: The tale usually not told - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Cell culture contamination issues in Vitexin-2''-xyloside experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering cell culture contamination issues during experiments with Vitexin-2''-xyloside.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell culture?
A: Cell culture contaminants fall into two main categories: chemical and biological.[1]
-
Chemical Contaminants: These are non-living substances such as impurities in media or reagents, endotoxins, plasticizers, and detergent residues.[1]
-
Biological Contaminants: This is the most common issue and includes bacteria, fungi (molds and yeast), mycoplasma, and viruses.[1][2] Cross-contamination from other cell lines is also a significant risk.[3][4]
Q2: My culture medium turned cloudy and yellow overnight. What is the likely cause?
A: A sudden cloudy or turbid appearance, often accompanied by a rapid drop in pH (turning the medium yellow), is a classic sign of bacterial contamination.[1][4] Bacteria have a very short generation time compared to mammalian cells and can quickly overgrow the culture.[5]
Q3: I see thin, thread-like filaments floating in my culture. What could this be?
A: The presence of filamentous, fuzzy, or thread-like structures is characteristic of mold (fungal) contamination.[2] Fungal contamination may not initially cause turbidity but will become more apparent as the mold grows.[2]
Q4: The particles in my culture are small, spherical, and sometimes seem to be budding. What is this?
A: This description is highly indicative of yeast contamination.[2] Yeast cells are ovoid or spherical, larger than bacteria, and often reproduce by budding.[1] While the medium may initially remain clear, it can become turbid and increase in pH as the contamination becomes heavier.[1]
Q5: My cells are growing poorly, but the medium looks clear. Could there still be contamination?
A: Yes, this could be a sign of mycoplasma contamination.[6] Mycoplasma are very small bacteria that lack a cell wall and are often difficult to detect with a standard light microscope.[4] They typically do not cause turbidity but can significantly alter cell metabolism, growth rates, and gene expression, compromising experimental results.[6] It is estimated that 5-35% of all cell cultures may be contaminated with mycoplasma.[7]
Q6: Can my this compound stock solution be a source of contamination?
A: Yes. Plant-derived compounds can introduce microbial contaminants if not handled and sterilized properly.[3] It is crucial to sterilize the stock solution, preferably by filtration, as autoclaving can degrade heat-sensitive compounds.[8]
Q7: How can I prevent contamination in my experiments?
A: The best defense is strict adherence to aseptic technique.[4] Key practices include:
-
Working in a certified biosafety cabinet.[2]
-
Regularly disinfecting all surfaces, equipment, and reagent bottles with 70% ethanol.[9][10]
-
Using sterile, individually wrapped disposable supplies.
-
Quarantining and testing new cell lines before introducing them to the main lab.[2][4]
-
Aliquoting reagents to avoid contaminating entire stock bottles.[2]
-
Performing routine screening for mycoplasma.[4]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving contamination issues.
Step 1: Initial Observation and Identification
Careful and regular observation is the first and most critical step in detecting contamination. Use the table below to help identify the potential contaminant based on visual and microscopic cues.
Table 1: Characteristics of Common Microbial Contaminants
| Contaminant Type | Macroscopic Appearance (Unaided Eye) | Microscopic Appearance (Light Microscope) | pH Change |
| Bacteria | Medium becomes uniformly cloudy/turbid.[1] Thin film may appear on the surface.[1] | Small, motile particles (cocci or rods) between cells.[7] | Sudden drop (acidic, medium turns yellow).[4][5] |
| Yeast | Medium may be clear initially, becoming turbid later.[1][2] | Individual spherical or oval particles, often seen budding.[2][7] | Little change initially, may become alkaline (pink) later.[1] |
| Mold (Fungi) | Visible mycelial clumps or fuzzy balls.[2] Medium may remain clear or become cloudy.[2] | Thin, multicellular filaments (hyphae).[2] Dense spore clusters may be visible.[2] | Variable, can increase or decrease. |
| Mycoplasma | No visible change; medium remains clear.[6] | Not visible with a standard light microscope.[4] Requires fluorescent staining (e.g., DAPI) or PCR for detection. | Little to no change. |
Step 2: Immediate Actions
If contamination is suspected, take the following immediate steps:
-
Isolate: Separate the contaminated flask(s) from other cultures immediately to prevent cross-contamination.
-
Verify: Examine the culture under a microscope to confirm the presence and type of microbial growth.
-
Discard: For most bacterial, yeast, and fungal contaminations, the recommended action is to discard the culture.[2][6] Decontaminate the flask and any contaminated media with a 10% bleach solution or by autoclaving before disposal.[11]
-
Decontaminate: Thoroughly clean and disinfect the biosafety cabinet, incubator (including the water pan), and any equipment that may have come into contact with the contaminated culture.[2][6]
Step 3: Source Investigation Workflow
Identifying the source is crucial to prevent recurrence.[6]
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. corning.com [corning.com]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. InCelligence - Contamination-bacteria-yeast-funghi [incelligence.de]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 8. plantcelltechnology.com [plantcelltechnology.com]
- 9. 细胞培养实验方案1:恰当的无菌技术和细胞无菌处理 [sigmaaldrich.com]
- 10. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - NL [thermofisher.com]
- 11. 9 Sterilization Techniques For Cell Culture | Visikol [visikol.com]
a versatile agent in solid-phase peptide synthesis with low degree of racemisation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of OxymaPure, a versatile agent in solid-phase peptide synthesis (SPPS) known for its ability to significantly reduce racemization while ensuring high coupling efficiency. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development endeavors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during solid-phase peptide synthesis using OxymaPure.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | - Insufficient activation time: The pre-activation of the amino acid with OxymaPure and a carbodiimide (e.g., DIC) was too short. - Sterically hindered amino acids: Coupling of bulky amino acids (e.g., Aib, Val, Ile) can be challenging. - Poor resin swelling: The solid support is not adequately swelled in the reaction solvent. - Secondary structure formation: Peptide chain aggregation on the resin can hinder access to the N-terminal amine. | - Optimize activation: For standard couplings, a pre-activation time of 2-5 minutes is recommended. For difficult couplings, this can be extended.[1] - Increase equivalents: Use a higher excess of the protected amino acid, OxymaPure, and carbodiimide. - Double coupling: Repeat the coupling step to ensure complete reaction. - Solvent selection: Ensure the use of a suitable solvent that promotes resin swelling, such as DMF or NMP.[2] - Microwave assistance: Employing microwave energy can enhance coupling efficiency, especially for challenging sequences.[1][3] |
| High Levels of Racemization | - Prolonged activation: Extended pre-activation times can increase the risk of racemization, especially for sensitive amino acids. - Incorrect activation protocol: The chosen activation method may not be optimal for the specific amino acid. For instance, in-situ activation generally yields better results, but pre-activation is preferred for protected Cysteine to minimize racemization.[1] - Presence of excess base: Onium salt-based methods that require high levels of base (e.g., DIEA) can increase racemization. The DIC/OxymaPure method avoids this issue.[3][4] | - Use optimal activation time: Adhere to the recommended 2-5 minute pre-activation window.[1] - Select the appropriate activation method: Use in-situ activation where possible. For Cysteine residues, a short pre-activation is recommended.[1] - Avoid excess base: The use of DIC/OxymaPure is advantageous as it does not require the addition of a tertiary amine base.[3][4] |
| Aspartimide Formation | - Base-mediated side reaction: This is a common side reaction for Asp-Xxx sequences (especially Asp-Gly) and is promoted by the use of piperidine for Fmoc deprotection.[1][5] | - Add OxymaPure to the deprotection solution: Adding OxymaPure to the piperidine solution used for Fmoc removal can significantly reduce aspartimide formation.[1] - Use of hindered bases: Consider using a more sterically hindered base for Fmoc deprotection, although this may require longer reaction times. |
| Formation of an Oxadiazole and HCN Side Product | - Reaction between DIC and OxymaPure: This side reaction can occur, particularly with prolonged reaction times, but is generally a minor pathway.[6][7] | - Modify the order of addition: Pre-activating the Fmoc-amino acid with only DIC for 2-5 minutes before adding the mixture to the resin, followed by the addition of OxymaPure, can minimize this side reaction.[7] |
| Poor Solubility of Reagents | - Inappropriate solvent: The chosen solvent may not be suitable for dissolving OxymaPure or the protected amino acid. | - Consult solubility data: OxymaPure exhibits good solubility in common SPPS solvents like DMF, NMP, and ACN.[2] - Consider "green" solvents: OxymaPure is compatible with a range of greener solvents such as 2-MeTHF and γ-Valerolactone (GVL).[8] |
Frequently Asked Questions (FAQs)
Q1: What is OxymaPure and why is it considered a versatile agent in SPPS?
OxymaPure, or ethyl 2-cyano-2-(hydroxyimino)acetate, is a coupling additive used in peptide synthesis. It is considered versatile due to its high efficiency in promoting amide bond formation, its ability to significantly suppress racemization, and its favorable safety profile compared to traditional benzotriazole-based additives like HOBt and HOAt.[6][9][10] It is also compatible with a wide range of solvents, including greener alternatives, and can be used in both manual and automated peptide synthesizers.[1][8]
Q2: What are the main advantages of using OxymaPure over HOBt?
The primary advantages of OxymaPure over HOBt are:
-
Safety: HOBt is classified as an explosive, whereas OxymaPure is non-explosive and safer to handle and store.[4]
-
Higher Efficiency and Lower Racemization: In many cases, OxymaPure provides higher coupling yields and a lower degree of racemization compared to HOBt.[4][9]
-
Greener Profile: OxymaPure is considered a greener alternative to HOBt due to its improved safety and compatibility with environmentally benign solvents.[8]
Q3: Can OxymaPure be used in automated peptide synthesizers?
Yes, OxymaPure is fully compatible with automated peptide synthesizers, including those that utilize microwave heating.[1] Its good solubility in common SPPS solvents like DMF allows for its use in the standard solution-based reagent delivery systems of these instruments.[2] The combination of OxymaPure with DIC is stable even at the elevated temperatures used in microwave-assisted synthesis.[11]
Q4: What is the recommended storage and handling for OxymaPure?
In its solid form, OxymaPure is stable and can be stored at room temperature for at least 24 months.[2] A 12% (w/w) solution of OxymaPure in DMF is stable for up to 24 months when stored in the dark at approximately 25°C.[2]
Q5: Are there any known side reactions associated with OxymaPure?
While highly effective, there are a few potential side reactions to be aware of:
-
Reaction with DIC: A minor side reaction between OxymaPure and DIC can lead to the formation of an oxadiazole and hydrogen cyanide (HCN). This can be minimized by adjusting the reagent addition protocol.[6][7]
-
Aspartimide formation: While OxymaPure can help suppress this side reaction when added to the deprotection solution, it is still a possibility in sensitive sequences.[1]
Quantitative Data
The following tables summarize key quantitative data comparing the performance of OxymaPure with other common coupling additives.
Table 1: Racemization Levels in Solution and Solid-Phase Peptide Synthesis
| Peptide Fragment / Coupling | Additive | D/L Isomer Ratio (%) | Reference |
| Solution Phase: Z-Phg-Pro-NH₂ | HOAt/DIC | 3.3 | [1] |
| HOBt/DIC | 9.3 | [1] | |
| OxymaPure/DIC | 1.0 | [1] | |
| Solution Phase: Z-Phe-Val-Pro-NH₂ | HOAt/DIC | 2.1 | [1] |
| HOBt/DIC | 8.9 | [1] | |
| OxymaPure/DIC | 3.8 | [1] | |
| Solid Phase: H-Gly-Cys-Phe-NH₂ | HOAt/DIC | 0.1 | [1] |
| HOBt/DIC | 0.2 | [1] | |
| OxymaPure/DIC | 0.1 | [1] | |
| Solid Phase: H-Gly-His-Phe-NH₂ | HOAt/DIC | 1.9 | [1] |
| HOBt/DIC | 5.1 | [1] | |
| OxymaPure/DIC | 3.0 | [1] | |
| Oxyma-B/DIC | 1.0 | [11] |
**Table 2: Coupling Efficiency in the Synthesis of a Difficult Peptide (H-Tyr-Aib-Aib-Phe-Leu-NH₂) **
| Coupling Reagents | Pentapeptide (%) | des-Aib (%) | Reference |
| DIC/HOBt | 8.4 | 83.1 | [1] |
| DIC/HOAt | 37.5 | 60.2 | [1] |
| DIC/OxymaPure | 42.8 | 50.4 | [1] |
Table 3: Solubility of OxymaPure in Various Solvents
| Solvent | Solubility (mol/L) | Solubility (g/mL) | Reference |
| DMF | 4.4 | 0.63 | [2] |
| NMP | 4.0 | 0.56 | [2] |
| ACN | 3.4 | 0.48 | [2] |
| DCM | 0.15 | 0.022 | [2] |
| Toluene | 0.029 | 0.0041 | [2] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle with OxymaPure/DIC
This protocol outlines a general procedure for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin in the desired solvent (e.g., DMF) for at least 30 minutes prior to the first coupling.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for 10-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling (In-situ Activation):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add this solution to the resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Allow the reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Monitoring the Coupling: Perform a Kaiser test or other appropriate colorimetric test to check for the presence of free primary amines. A negative result indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Assessment of Racemization by HPLC
This protocol describes a general method to assess the extent of racemization during peptide synthesis.
-
Peptide Synthesis: Synthesize a model dipeptide or tripeptide containing a racemization-prone amino acid (e.g., Phenylglycine, Histidine, Cysteine).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Sample Preparation: Lyophilize the crude peptide and dissolve it in a suitable solvent for HPLC analysis.
-
HPLC Analysis:
-
Analyze the crude peptide using a chiral stationary phase column or a standard C18 column with a mobile phase that allows for the separation of diastereomers.
-
The mobile phase typically consists of a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis: Integrate the peak areas of the desired (L,L) diastereomer and the undesired (D,L or L,D) diastereomer. Calculate the percentage of the undesired diastereomer to determine the extent of racemization.
Visualizations
Caption: A simplified workflow of a single cycle in Fmoc-based solid-phase peptide synthesis using OxymaPure.
Caption: A decision tree for troubleshooting low coupling efficiency in SPPS with OxymaPure.
Caption: The general mechanism of amide bond formation using OxymaPure and a carbodiimide.
References
- 1. Peptide/Amide bond Synthesis – OxymaPure® [oxymapure.com]
- 2. Stability – OxymaPure® [oxymapure.com]
- 3. cem.hu [cem.hu]
- 4. OxymaPure [cem.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Green chemistry – OxymaPure® [oxymapure.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxyma-B – OxymaPure® [oxymapure.com]
Addressing batch-to-batch variability of commercial Vitexin-2''-xyloside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of commercial Vitexin-2''-xyloside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common biological activities?
This compound is a flavonoid glycoside, a type of natural compound found in various plants, including Hawthorn (Crataegus species) and Passionflower (Passiflora species).[1] Its chemical formula is C₂₆H₂₈O₁₄ and it has a molecular weight of 564.49 g/mol .[1] It is studied for a range of pharmacological activities, primarily for its antioxidative and anti-inflammatory effects.[1] Research also suggests it has potential in cardiovascular protection, neuroprotection, and as a chemopreventive agent.[1]
Q2: What causes batch-to-batch variability in commercial this compound?
Batch-to-batch variability in natural products like this compound is common and can be attributed to several factors:
-
Raw Material Sourcing: The geographical location, climate, soil conditions, and time of harvest of the plant source can significantly impact the phytochemical profile, including the concentration of this compound.
-
Extraction and Purification Processes: Different manufacturers may use various extraction solvents, temperatures, and purification techniques (e.g., column chromatography, crystallization), leading to differences in the final product's purity and impurity profile.[2]
-
Storage and Handling: Improper storage conditions, such as exposure to light, heat, or moisture, can lead to the degradation of the compound over time.
Q3: How can I assess the quality and consistency of a new batch of this compound?
It is crucial to perform in-house quality control on each new batch. We recommend the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of this compound and identify the presence of related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and to identify unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
-
Biological Activity Assay: To ensure the new batch exhibits the expected biological potency in a relevant in-vitro assay (e.g., an antioxidant or anti-inflammatory assay).
Q4: What are some common impurities that might be present in commercial this compound?
Impurities in natural product extracts can include:
-
Related Flavonoid Glycosides: Such as vitexin, isovitexin, and other glycosidic derivatives.
-
Aglycones: The non-sugar part of the molecule, which for this compound is apigenin.
-
Residual Solvents: From the extraction and purification process.
-
Degradation Products: Formed during processing or storage.
Troubleshooting Guide
Inconsistent Experimental Results
Problem: You are observing significant variations in your experimental results (e.g., cell viability, enzyme inhibition) when using a new batch of this compound compared to a previous one.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Different Purity of the New Batch | 1. Request the Certificate of Analysis (CoA) from the supplier for both the old and new batches. Compare the stated purity. 2. Perform in-house purity analysis using HPLC-UV. A difference of even a few percent can impact biological activity. 3. If purity is different, adjust the concentration of your working solutions to normalize the amount of active compound. |
| Presence of Bioactive Impurities | 1. Analyze the impurity profile of both batches using HPLC-MS. The presence of unknown peaks in one batch could indicate impurities with agonistic or antagonistic effects. 2. If significant differences in impurities are observed, consider purchasing a higher purity standard or a batch from a different, more reliable supplier. |
| Degradation of the Compound | 1. Check the expiration date on the product. 2. Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light and moisture). 3. Re-analyze the purity of your stock solutions, as they may degrade over time, especially with repeated freeze-thaw cycles. |
| Variability in Biological Assay | 1. Review your cell culture and assay protocols for any recent changes.[3] 2. Ensure consistency in cell passage number, seeding density, and incubation times. 3. Include a positive and negative control in every experiment to monitor assay performance. |
Issues with HPLC Analysis
Problem: You are experiencing issues with your HPLC analysis of this compound, such as peak tailing, ghost peaks, or retention time shifts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Peak Tailing | 1. Mobile phase pH is not optimal. For flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) can improve peak shape. 2. Column is overloaded. Reduce the injection volume or the concentration of your sample. 3. Column is degrading. Flush the column with a strong solvent or replace it if performance does not improve. |
| Ghost Peaks or Carryover | 1. Injector contamination. Clean the injector and syringe with a strong solvent. 2. Sample carryover from a previous injection. Run a blank injection (mobile phase only) to check for residual peaks. Increase the needle wash volume and/or use a stronger wash solvent. |
| Retention Time Shifts | 1. Inconsistent mobile phase preparation. Prepare fresh mobile phase for each run and ensure accurate measurement of all components.[4][5] 2. Fluctuations in column temperature. Use a column oven to maintain a stable temperature.[4] 3. Pump malfunction. Check for leaks and ensure the pump is delivering a consistent flow rate. |
Data Presentation
The following tables provide an example of how to present quantitative data for different batches of this compound. Note that this is illustrative data.
Table 1: Purity and Impurity Profile of Three Commercial Batches of this compound
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC, %) | 98.5% | 95.2% | 99.1% |
| Impurity 1 (Vitexin) | 0.8% | 2.1% | 0.5% |
| Impurity 2 (Unknown) | 0.3% | 1.5% | Not Detected |
| Residual Solvent (Methanol) | <0.1% | 0.5% | <0.1% |
| Appearance | Yellow Powder | Light Yellow Powder | Yellow Powder |
Table 2: Biological Potency of Three Commercial Batches of this compound
| Assay | Batch A | Batch B | Batch C |
| Antioxidant Activity (IC₅₀ in DPPH assay) | 15.2 µM | 18.5 µM | 14.9 µM |
| Anti-inflammatory Activity (IC₅₀ for COX-2 inhibition) | 25.8 µM | 32.1 µM | 24.9 µM |
Experimental Protocols
Protocol 1: HPLC-UV Analysis for Purity Determination of this compound
Objective: To determine the purity of a this compound sample.
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound reference standard (>98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol at 1 mg/mL.
-
Prepare a series of dilutions for a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the test batch of this compound in methanol to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution is recommended. For example:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 10% B
-
30-35 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 335 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Run the standards to generate a calibration curve.
-
Inject the sample and integrate the peak area for this compound and any impurities.
-
Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Cell-Based Assay for Assessing Bioactivity (e.g., Anti-inflammatory Activity)
Objective: To determine the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (DMEM with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 1 hour.
-
-
Stimulation:
-
Add 10 µL of LPS (final concentration of 1 µg/mL) to all wells except the negative control wells.
-
Incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in each sample.
-
Determine the percentage of NO inhibition for each concentration of this compound and calculate the IC₅₀ value.
-
Visualizations
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Analysis of the Efficacy of Vitexin and Vitexin-2''-xyloside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two closely related flavonoids, Vitexin and Vitexin-2''-xyloside. The following sections detail their respective efficacies in antioxidant, anti-inflammatory, and anticancer activities, supported by available experimental data. Detailed protocols for key assays and visualizations of relevant signaling pathways are also provided to facilitate further research and drug development.
Introduction to Vitexin and this compound
Vitexin, a C-glycosylflavone, is a naturally occurring compound found in various medicinal plants and foods, including passionflower, bamboo leaves, and hawthorn.[1] It is known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[2] this compound is a derivative of vitexin, also found in plant sources, and has been investigated for similar biological activities.[3] This comparison aims to delineate the differences in their efficacy based on current scientific literature.
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of Vitexin and this compound. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Antioxidant Activity
| Compound | Assay | Result (IC50) | Source |
| Vitexin | DPPH radical scavenging | 24.2 μM | [1] |
| This compound | ORAC | Data not available for pure compound | [4] |
Note: While a study evaluated the ORAC values of fractions containing avenanthramides and this compound, the specific value for the pure compound was not reported.[4]
Anti-inflammatory Activity
| Compound | Assay | Cell Line | Result (IC50) | Source |
| Vitexin | Nitric Oxide (NO) Production | RAW 264.7 | Not explicitly stated as IC50, but showed potent inhibition | [5] |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | Data not available |
Note: One study demonstrated that vitexin was more potent than vicenin-2 in reducing nitric oxide levels in LPS-stimulated macrophages. However, a direct comparison with this compound is not available.
Anticancer Activity
| Compound | Cell Line | Assay | Result (IC50) | Source |
| Vitexin | Caco-2 (Colon Cancer) | Cell Viability | 38.01 ± 0.64 μg/mL | [6] |
| This compound | T24 (Bladder Cancer) | Apoptosis | 8.8 ± 0.8 μM | [7] |
| This compound | HepG2 (Liver Cancer) | Antiproliferative | Not explicitly stated | [8] |
| This compound | Caco-2 (Colon Cancer) | Antiproliferative | Not explicitly stated | [8][9] |
Note: The antiproliferative effects of this compound on HepG2 and Caco-2 cells have been reported, but specific IC50 values were not provided in the cited abstracts.[8][9] A study on a Vitex negundo extract, which contains vitexin, reported an IC50 of 57.36 μg/ml on HepG2 cells after 48 hours; however, this value is for a crude extract.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (Vitexin or this compound) and incubate for the desired period (e.g., 48 or 72 hours).
-
Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Caspase Activity Assay for Apoptosis
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with the test compound for the desired time. Harvest and lyse the cells using a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase substrate (e.g., Ac-DEVD-pNA for caspase-3) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNA). The increase in caspase activity is calculated relative to the untreated control.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis
RT-qPCR is used to measure the expression levels of specific genes involved in various cellular processes.
Protocol:
-
RNA Extraction: Treat cells with the test compound. Extract total RNA from the cells using a suitable RNA isolation kit.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and specific primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR machine. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the known signaling pathways modulated by Vitexin and the biological activities of this compound.
Caption: Signaling pathways modulated by Vitexin leading to its anti-inflammatory and anticancer effects.
Caption: Overview of the primary biological activities of this compound.
Comparative Efficacy and Conclusion
Based on the available data, both Vitexin and this compound exhibit promising therapeutic potential.
Antioxidant Activity: Vitexin has demonstrated quantifiable free radical scavenging activity.[1] While this compound is also reported to have antioxidant properties, direct quantitative comparisons are lacking.
Anti-inflammatory Activity: Vitexin has been shown to be a potent inhibitor of pro-inflammatory mediators by modulating key signaling pathways like NF-κB and MAPK.[5][11] The anti-inflammatory effects of this compound are noted, but detailed mechanistic studies and quantitative data are less available in the current literature.
Anticancer Activity: Both compounds have shown antiproliferative and pro-apoptotic effects against various cancer cell lines. This compound exhibited a potent IC50 value in bladder cancer cells.[7] Vitexin also showed significant inhibitory effects on colon cancer cells.[6] However, the lack of studies directly comparing the two compounds in the same cancer cell lines makes it difficult to definitively conclude which is more efficacious.
References
- 1. caymanchem.com [caymanchem.com]
- 2. phytopharmajournal.com [phytopharmajournal.com]
- 3. Multitargeted Effects of Vitexin and Isovitexin on Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Vitexin reduces neutrophil migration to inflammatory focus by down-regulating pro-inflammatory mediators via inhibition of p38, ERK1/2 and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitexin's Role in Colon Cancer Apoptosis: AMPK/mTOR Pathway Modulation Explored Through Experimental and Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative activity of vitexin-2-O-xyloside and avenanthramides on CaCo-2 and HepG2 cancer cells occurs through apoptosis induction and reduction of pro-survival mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betalains increase vitexin-2-O-xyloside cytotoxicity in CaCo-2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PASS-predicted Vitex negundo activity: antioxidant and antiproliferative properties on human hepatoma cells-an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beneficial Role of Vitexin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiproliferative Effects of Vitexin-2''-xyloside and Avenanthramides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic antiproliferative effects of Vitexin-2''-xyloside (XVX) and Avenanthramides (AVNs), focusing on their combined application in cancer cell lines. The data presented is primarily derived from a key study by Scarpa et al. (2018) in the European Journal of Nutrition, which investigated their effects on human colon adenocarcinoma (CaCo-2) and liver hepatoma (HepG2) cells.[1]
Introduction
This compound, a flavonoid glycoside found in plants like Swiss chard (Beta vulgaris var. cicla), and Avenanthramides, phenolic alkaloids unique to oats (Avena sativa), have individually demonstrated anticancer properties.[1] Emerging research highlights their enhanced efficacy when used in combination, suggesting a synergistic interaction that potentiates their antiproliferative and pro-apoptotic activities. This guide synthesizes the available experimental data to provide a clear overview of their combined potential in cancer therapy research.
Quantitative Data Summary
The synergistic action of this compound and Avenanthramides is evident in their ability to inhibit cancer cell proliferation at concentrations where individual compounds are less effective. The following tables summarize the key quantitative findings from the study by Scarpa et al. (2018).
Table 1: Antiproliferative Activity (IC50 values) after 48h Treatment
| Compound/Combination | Cell Line | IC50 (µM) |
| This compound (XVX) | CaCo-2 | 50.9 ± 5.5 |
| Avenanthramide mixture (AVNs) | CaCo-2 | 114.6 ± 5.5 |
| XVX + AVNs | CaCo-2 | Greater inhibition than individual compounds |
| This compound (XVX) | HepG2 | Not specified in abstract |
| Avenanthramide mixture (AVNs) | HepG2 | Not specified in abstract |
| XVX + AVNs | HepG2 | Greater inhibition than individual compounds |
Data extracted from Scarpa et al. (2018). The study indicates a greater inhibition rate for the combination than for the individual compounds, though specific IC50 values for the combination and for HepG2 cells were not detailed in the abstract.[1]
Table 2: Pro-Apoptotic Activity - Caspase Activation
| Treatment | Cell Line | Caspase-9 Activation | Caspase-8 Activation | Caspase-3 Activation |
| XVX + AVNs | CaCo-2 | Activated | Activated | Activated |
| XVX + AVNs | HepG2 | Activated | Activated | Activated |
The combination of XVX and AVNs was found to activate the initiator caspases of both the intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways, leading to the activation of the executioner caspase-3 in both cell lines.[1]
Table 3: Modulation of Pro-Survival Gene Expression
| Gene Target | Cell Line | Effect of XVX + AVNs Combination |
| BIRC5 (Survivin) | CaCo-2 & HepG2 | Downregulated |
| HIF1A | CaCo-2 & HepG2 | Downregulated |
| VEGFA | CaCo-2 & HepG2 | Downregulated |
The combination treatment effectively reduced the expression of key genes involved in cancer cell survival, proliferation, and angiogenesis.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methods described by Scarpa et al. (2018).
Antiproliferative Activity Assessment: Sulforhodamine B (SRB) Assay
This assay determines cell density by measuring the total protein content of fixed cells.
Protocol:
-
Cell Seeding: Plate CaCo-2 or HepG2 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of XVX, AVNs, and their combination. Include untreated cells as a control. Incubate for 48 hours.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.
Pro-Apoptotic Effect Assessment: Caspase Activity Assays
These assays quantify the activity of key caspases involved in the apoptotic cascade.
Protocol:
-
Cell Lysis: Treat cells with XVX, AVNs, or their combination for the desired time. Harvest and lyse the cells in a suitable lysis buffer to release cytosolic proteins.
-
Protein Quantification: Determine the total protein concentration of each cell lysate to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, mix an equal amount of protein from each sample with a reaction buffer containing a specific colorimetric or fluorometric substrate for caspase-3, caspase-8, or caspase-9.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow the active caspases to cleave their substrates.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal intensity is directly proportional to the caspase activity.
-
Data Analysis: Express the results as a fold increase in caspase activity compared to the untreated control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Synergistic apoptotic signaling pathway of XVX and AVNs.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing synergistic effects.
Conclusion
The combination of this compound and Avenanthramides demonstrates a promising synergistic antiproliferative effect on colon and liver cancer cell lines. This synergy appears to be mediated through the dual induction of intrinsic and extrinsic apoptotic pathways and the downregulation of key pro-survival genes.[1] These findings provide a strong rationale for further investigation into this combination as a potential chemopreventive or therapeutic strategy. Future studies should focus on elucidating the precise molecular mechanisms of their synergistic interaction and evaluating their efficacy and safety in preclinical in vivo models.
References
A Comparative Guide to Chemopreventive Agents Against Colon Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of leading chemopreventive agents for colon cancer, focusing on their clinical efficacy, mechanisms of action, and the experimental data supporting their use. Quantitative data from key clinical trials are summarized for direct comparison, and detailed protocols for relevant experimental assays are provided.
Data Presentation: Comparison of Clinical Trial Outcomes
The following tables summarize the quantitative outcomes from key clinical trials investigating the efficacy of various chemopreventive agents in reducing the risk of colorectal adenomas, a precursor to colon cancer.
Table 1: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
| Agent | Dosage | Trial Duration | Primary Endpoint | Key Findings | Reference |
| Aspirin | 300 mg/day | 5 years | Adenoma Recurrence | Reduced risk of colorectal adenoma recurrence.[1] | [1] |
| Sulindac | 150 mg twice daily | 4 years | Polyp Number and Size | Significant regression of colorectal adenomas in patients with Familial Adenomatous Polyposis (FAP).[1] | [1] |
| Celecoxib | 400 mg twice daily | 3 years | Recurrent Adenomas | Use of celecoxib at any dose for 1–3 years significantly reduced the incidence of recurrent advanced adenomas (risk ratio, 0.42) and any adenomas (0.67) compared with placebo.[2] | [2] |
| Celecoxib | 400 mg once daily | ~14 months (suspended early) | Adenoma Recurrence | Among participants colonoscoped within 12 months of discontinuing intervention, overall adenoma recurrence was reduced (RR = 0.69), with a greater reduction in advanced adenomas (RR = 0.23).[3] | [3] |
Table 2: Metformin
| Agent | Dosage | Trial Duration | Primary Endpoint | Key Findings | Reference |
| Metformin | 250 mg/day | 1 year | Prevalence of Polyps and Adenomas | Significantly reduced the prevalence of total polyps (RR = 0.67) and adenomas (RR = 0.60) in post-polypectomy patients without diabetes.[4] | [4] |
| Metformin | 250 mg/day | 1 month | Number of Aberrant Crypt Foci (ACF) | Significantly decreased the mean number of ACF per patient.[5] | [5] |
Table 3: Natural Compounds
| Agent | Dosage | Trial Duration | Primary Endpoint | Key Findings | Reference |
| Curcumin | 4 g/day | 30 days | Number of Aberrant Crypt Foci (ACF) | A significant 40% reduction in ACF number was observed.[6][7] | [6][7] |
| Resveratrol | 0.5g or 1.0g daily | 8 days | Tumor Cell Proliferation | Reduced tumor cell proliferation by 5%.[8] | [8] |
Mechanisms of Action: Signaling Pathways
The chemopreventive effects of these agents are mediated through various signaling pathways crucial in colon carcinogenesis.
NSAIDs (Aspirin, Sulindac, Celecoxib)
NSAIDs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in colorectal tumors. This leads to a reduction in prostaglandin synthesis, which in turn modulates inflammation, cell proliferation, and apoptosis. Some NSAIDs also have COX-independent mechanisms, such as influencing Wnt/β-catenin and cGMP/PKG signaling.[9][10][11][12]
Figure 1. Simplified signaling pathway for NSAIDs in colon cancer chemoprevention.
Metformin
Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells.[5] Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[5][13]
Figure 2. Metformin's mechanism of action via the AMPK/mTOR pathway.
Natural Compounds (Curcumin and Resveratrol)
Curcumin and resveratrol are polyphenolic compounds that affect multiple signaling pathways.[14][15][16] They have been shown to inhibit pathways such as PI3K/Akt, Wnt/β-catenin, and NF-κB, which are all implicated in colorectal carcinogenesis.[14][15][17][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Celecoxib for the Prevention of Colorectal Adenomas: Results of a Suspended Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin: a promising candidate for chemoprevention of colorectal tumor and its future - Kim - Translational Cancer Research [tcr.amegroups.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Colon cancer: Curcumin activates tumour suppressive signalling pathway - ecancer [ecancer.org]
- 7. Phase IIA Clinical Trial of Curcumin for the Prevention of Colorectal Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Intermittent dosing with sulindac provides effective colorectal cancer chemoprevention in the azoxymethane-treated mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Colorectal Cancer Prevention by Aspirin—A Literature Review and Perspective on the Role of COX-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metformin and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resveratrol suppresses colon cancer growth by targeting the AKT/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Curcumin Inhibits Proliferation of Colorectal Carcinoma by Modulating Akt/mTOR Signaling | Anticancer Research [ar.iiarjournals.org]
- 17. mdpi.com [mdpi.com]
- 18. Resveratrol inhibits the invasion and metastasis of colon cancer through reversal of epithelial- mesenchymal transition via the AKT/GSK-3β/Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resveratrol inhibits invasion and metastasis of colorectal cancer cells via MALAT1 mediated Wnt/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Inhibition of T24 Bladder Cancer Cell Proliferation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective therapies against bladder cancer, a prevalent malignancy of the genitourinary tract, is a critical area of research. The T24 cell line, derived from a high-grade invasive human urinary bladder transitional cell carcinoma, serves as a vital in vitro model for studying the disease and evaluating novel therapeutic strategies. A growing body of evidence suggests that combination therapies, which target multiple cellular pathways simultaneously, can offer synergistic effects, leading to enhanced inhibition of cancer cell proliferation and overcoming drug resistance.
This guide provides an objective comparison of different synergistic drug combinations that have demonstrated efficacy in inhibiting the proliferation of T24 cancer cells, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and further exploration of these findings.
Comparative Analysis of Synergistic Combinations
The following tables summarize the quantitative data from studies investigating the synergistic inhibition of T24 cell proliferation.
| Drug Combination | Cell Line | Key Findings | Quantitative Data | Reference |
| HSP90 Inhibitor (17-DMAG) & PI3K/mTOR Dual Inhibitor (NVP-BEZ235) | T24R2 (Cisplatin-resistant) | Significant synergistic antitumor effect, inducing G1-phase cell cycle arrest and caspase-dependent apoptosis. | IC50 (µM): NVP-BEZ235: 2.08175; 17-DMAG: 0.01942; Combination: 0.00174 | [1][2] |
| Id-protein Ligand (1Y) & Photodynamic Therapy (PDT) | T24 | Pre-treatment with 1Y increased susceptibility to phototoxic effects of photosensitizers. | Synergistic reduction in cell viability. (Specific quantitative synergy data not provided in the abstract) | [3] |
| miR-145 & siR-PTBP1 | T24 | Combination treatment resulted in greater and longer-lasting growth inhibition compared to single agents. | Combination Index (CI): CI < 1 indicates synergy. | [4] |
Signaling Pathways and Mechanisms of Action
The synergistic effects of these drug combinations are rooted in their ability to target interconnected signaling pathways crucial for cancer cell proliferation and survival.
HSP90 and PI3K/mTOR Pathway Inhibition
The combination of an HSP90 inhibitor (17-DMAG) and a PI3K/mTOR dual inhibitor (NVP-BEZ235) effectively targets two critical nodes in cancer cell signaling. HSP90 is a chaperone protein essential for the stability and function of numerous oncoproteins, including Akt. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. By simultaneously inhibiting HSP90 and the PI3K/mTOR pathway, this combination therapy achieves a potent anti-proliferative effect. The suppression of this pathway leads to G1-phase cell cycle arrest and the induction of both extrinsic and intrinsic caspase-dependent apoptosis.[1][2]
Id Protein Inhibition and Photodynamic Therapy
Inhibitor of DNA binding and cell differentiation (Id) proteins are key regulators of cell proliferation. A synthetic Id-protein ligand (1Y) has been shown to inhibit the proliferation of T24 cells.[3] Photodynamic therapy (PDT) is a treatment that uses a photosensitizer and a specific type of light to create reactive oxygen species that kill cancer cells. The combination of 1Y with PDT demonstrates a synergistic effect, suggesting that targeting Id proteins can sensitize cancer cells to the cytotoxic effects of PDT.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments cited in the studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed T24 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the single agents and their combinations for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells). The IC50 value (the concentration of drug that inhibits 50% of cell growth) is determined from the dose-response curves.
Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of a single cell to grow into a colony.
-
Cell Seeding: Seed a low density of T24 cells (e.g., 500 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with the drugs for a specified period.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction to determine the long-term effect of the treatment.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and untreated T24 cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, mTOR, p-Akt, p-mTOR, apoptotic markers) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.
For Cell Cycle Analysis:
-
Cell Harvesting and Fixation: Harvest the treated cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
For Apoptosis Analysis:
-
Cell Harvesting: Harvest the treated cells.
-
Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
This guide provides a comparative overview of synergistic strategies for inhibiting T24 bladder cancer cell proliferation. The presented data and protocols offer a foundation for researchers to build upon in the quest for more effective bladder cancer therapies. The visualization of the signaling pathways and experimental workflows aims to provide a clear understanding of the underlying mechanisms and methodologies.
References
- 1. Synergistic Antitumor Effects of Combined Treatment with HSP90 Inhibitor and PI3K/mTOR Dual Inhibitor in Cisplatin-Resistant Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Antitumor Effects of Combined Treatment with HSP90 Inhibitor and PI3K/mTOR Dual Inhibitor in Cisplatin-Resistant Human Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of cancer cell viability by synergistic combination of photodynamic treatment with the inhibition of the Id protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Vitexin-2''-xyloside from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vitexin-2''-xyloside Sources, Supported by Experimental Data.
This compound, a C-glycosyl flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of this compound from various plant sources, offering a valuable resource for researchers seeking to identify optimal sources for extraction and further investigation. The following sections present quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway modulated by vitexin derivatives.
Quantitative Comparison of this compound and Related Flavonoids
The concentration of this compound and its analogs can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the reported quantities of this compound and the closely related compound, Vitexin-2''-O-rhamnoside, in several plant species. It is important to note that direct comparisons should be made with caution due to variations in extraction and analytical methodologies across studies.
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Passiflora quadrangularis | Leaves | Vitexin-2''-O-xyloside | Major flavonoid constituent | [1] |
| Passiflora foetida | Leaves | Vitexin-2''-O-rhamnoside | 7.21% of lyophilized extract | |
| Passiflora setacea | Leaves | Vitexin-2''-O-rhamnoside | 3.66% of lyophilized extract | |
| Passiflora alata | Leaves | Vitexin-2''-O-rhamnoside | 2.89% of lyophilized extract | |
| Crataegus monogyna | Leaves | Vitexin-2''-O-rhamnoside | Predominant flavonoid | [2] |
| Crataegus species (from Iran) | Leaves | Vitexin-2''-O-rhamnoside | Abundant phenolic compound | [3][4] |
| Beta vulgaris var. cicla | - | Vitexin-2''-O-xyloside | - | [5] |
| Clusia columnaris | Branches with leaves | This compound | Isolated from butanol extract | |
| Cucumis sativus (Cucumber) | Leaves | Vitexin derivatives | Identified as phytoalexins | [6] |
Experimental Protocols
This section details the methodologies for the extraction, purification, and quantification of this compound from plant materials, as well as a common bioassay for evaluating its anticancer activity.
Extraction of this compound using Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is an efficient method for obtaining flavonoids from plant matrices.
Materials:
-
Dried and powdered plant material (e.g., leaves)
-
Solvent (e.g., 70% ethanol in water)
-
Ultrasonic bath or probe sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Protocol:
-
Weigh 10 g of the dried, powdered plant material and place it in a 250 mL flask.
-
Add 100 mL of 70% ethanol to the flask (solid-to-liquid ratio of 1:10 w/v).
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C) and frequency (e.g., 40 kHz)[7].
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
The crude extract can be lyophilized for long-term storage or directly used for purification.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a standard analytical technique for the separation, identification, and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[8].
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and gradually increase. For example, a gradient of acetonitrile (A) and 0.1% formic acid in water (B) could be: 0-5 min, 10% A; 5-20 min, 10-30% A; 20-25 min, 30-50% A[8].
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Detection Wavelength: Vitexin and its derivatives show strong absorbance around 340 nm.
-
Injection Volume: Typically 10-20 µL.
Protocol:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the crude plant extract in the mobile phase or methanol and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample extract into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample extract.
Signaling Pathway Visualization
Vitexin and its derivatives have been shown to exert their anticancer effects by modulating various signaling pathways. One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and apoptosis. The following diagram, generated using Graphviz, illustrates the inhibitory effect of this compound on this pathway, leading to apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway inhibition by this compound.
Conclusion
This comparative guide highlights the presence of this compound and its analogs in various plant species, with Passiflora and Crataegus species appearing as particularly rich sources. The provided experimental protocols offer a foundation for researchers to extract and quantify this promising bioactive compound. The visualization of the PI3K/Akt/mTOR signaling pathway underscores one of the key mechanisms through which this compound may exert its therapeutic effects. Further research is warranted to explore a wider range of plant sources and to conduct direct comparative studies under standardized conditions to fully elucidate the most promising botanical candidates for the production of this compound for pharmaceutical and nutraceutical applications.
References
- 1. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Complex C-glycosyl flavonoid phytoalexins from Cucumis sativus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Effects of Vitexin-2''-xyloside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin-2''-xyloside, a flavonoid glycoside found in various medicinal plants, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of its anti-inflammatory effects based on available in vivo data. Due to a lack of extensive in vivo studies specifically on this compound, this guide also includes data from its aglycone, vitexin, to provide a broader context for its potential anti-inflammatory activity. This information is intended to support further research and drug development endeavors.
Comparative Analysis of Anti-inflammatory Activity
While direct in vivo comparative studies on isolated this compound are limited, research on the related compound vitexin provides valuable insights. The following table summarizes the in vivo anti-inflammatory effects of vitexin in a carrageenan-induced rat paw edema model, a standard and widely used model for evaluating acute inflammation.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose | Time Point (hours) | Paw Edema Inhibition (%) | Reference |
| Vitexin | 10 mg/kg (oral) | 3 | 45.2 | [1] |
| Aspirin | 100 mg/kg (oral) | 3 | 55.6 | [1] |
| Indomethacin | 5 mg/kg (i.p.) | 3 | 68.4 | [2] |
Note: Data for vitexin is presented as a proxy due to the limited availability of in vivo data for this compound. The efficacy of this compound may differ.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings. Below is a detailed protocol for the carrageenan-induced paw edema model, a common in vivo assay for screening anti-inflammatory drugs.[2][3][4]
Carrageenan-Induced Paw Edema in Rats
Objective: To induce acute inflammation in the rat paw to evaluate the anti-inflammatory potential of a test compound.
Materials:
-
Male Wistar rats (180-220g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound)
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Carrageenan control
-
Group III: Test compound (e.g., this compound at various doses)
-
Group IV: Reference drug (e.g., Indomethacin)
-
-
Administration: Administer the vehicle, test compound, or reference drug orally or intraperitoneally 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat (except for the vehicle control group).
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume (edema) for each animal.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.
-
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of vitexin, and likely this compound, are attributed to its modulation of key signaling pathways involved in the inflammatory response.[5][6]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5] Vitexin has been shown to inhibit the activation of NF-κB, which in turn reduces the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[5]
Caption: NF-κB Signaling Pathway Inhibition.
Activation of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Vitexin has been shown to activate the Nrf2-antioxidant response element (ARE) pathway, leading to the production of antioxidant enzymes that help to mitigate oxidative stress, a key component of inflammation.[6]
Caption: Nrf2-ARE Pathway Activation.
Experimental Workflow
The following diagram illustrates a typical workflow for in vivo validation of a potential anti-inflammatory compound like this compound.
Caption: In Vivo Anti-inflammatory Validation Workflow.
Conclusion
The available evidence suggests that vitexin, the aglycone of this compound, possesses significant in vivo anti-inflammatory properties, comparable to some standard non-steroidal anti-inflammatory drugs. These effects are likely mediated through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway. While direct in vivo data for this compound is currently scarce, the findings for vitexin provide a strong rationale for further investigation of this compound as a potential novel anti-inflammatory agent. Future studies should focus on evaluating the efficacy and mechanism of action of isolated this compound in various in vivo inflammatory models to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
- 5. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytopharmajournal.com [phytopharmajournal.com]
A Comparative Analysis of Vitexin-2''-xyloside and Other Apigenin Glycosides: Unveiling Their Therapeutic Potential
For Immediate Release
A comprehensive review of scientific literature reveals the distinct pharmacological profiles of Vitexin-2''-xyloside and other prominent apigenin glycosides, including vitexin and apigenin-7-O-glucoside. This comparative guide consolidates experimental data on their anti-cancer, anti-inflammatory, and antioxidant activities, alongside their pharmacokinetic properties, to provide a valuable resource for researchers, scientists, and drug development professionals.
Unveiling the Biological Performance
Apigenin glycosides, a class of naturally occurring flavonoids, have garnered significant interest for their potential therapeutic applications. This comparison focuses on three key derivatives to highlight their similarities and distinguishing characteristics.
Antiproliferative and Cytotoxic Effects
Experimental data demonstrates the potent anti-cancer activities of these apigenin glycosides across various cancer cell lines. This compound, in particular, has shown promising cytotoxic effects.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | Hep3B (Liver Cancer) | 64.9 ± 3.2 µM | [1] |
| T24 (Bladder Cancer) | 8.8 ± 0.8 µM (at 72 hr) | [2] | |
| Vitexin-2''-O-rhamnoside | Hep3B (Liver Cancer) | 72.5 ± 3.6 µM | [1] |
| Apigenin-7-O-glucoside | HCT116 (Colon Cancer) | 15 µM | |
| HeLa (Cervical Cancer) | 18.28 µM | [3] | |
| Apigenin | HCT116 (Colon Cancer) | 62 µM |
IC50 (Inhibitory Concentration 50) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
Notably, in a direct comparison, apigenin-7-O-glucoside demonstrated a four-fold stronger cytotoxic effect on HCT116 colon cancer cells than its aglycone counterpart, apigenin. Furthermore, this compound exhibited greater cytotoxicity in Hep3B liver cancer cells compared to vitexin-2-O-rhamnoside.[1]
Anti-inflammatory Activity
The anti-inflammatory potential of apigenin glycosides is a key area of investigation. Their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a common metric for evaluation.
Antioxidant Capacity
The antioxidant properties of these compounds contribute significantly to their protective effects. Vitexin has been reported to possess better free radical scavenging and antioxidant activity than its aglycone, apigenin, due to the presence of the C-8 glucoside which reduces its bond dissociation enthalpy.[1][2]
Pharmacokinetic Profiles: A Glimpse into Bioavailability
The therapeutic efficacy of these compounds is intrinsically linked to their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Compound | Administration Route | Dose | Cmax | Tmax | Absolute Bioavailability (F) | Species | Reference |
| Vitexin | Oral | 30 mg/kg | 0.51 ± 0.015 µg/mL | 15.82 ± 0.172 min | 4.91 ± 0.761% | Rat | [6] |
| This compound | Intra-caecal | - | - | - | Absorbed unchanged, undergoes enterohepatic recirculation | Rat | [7] |
| Apigenin-7-O-glucoside | - | - | - | - | Influenced by intestinal microbiota | Rat |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Pharmacokinetic studies in rats have shown that vitexin is rapidly eliminated and has low absolute bioavailability.[6] this compound, when administered directly into the caecum of rats, is absorbed unchanged and undergoes enterohepatic recirculation, suggesting a different metabolic fate compared to vitexin.[7] The bioavailability of apigenin-7-O-glucoside is influenced by the intestinal microbiota, which can hydrolyze the glycoside to its aglycone form, apigenin.
Experimental Methodologies
To ensure the reproducibility and validation of the cited data, detailed experimental protocols for key assays are outlined below.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the test compounds for the desired duration (e.g., 48 or 72 hours).
-
Fixation: Discard the supernatant and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water.
-
Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and dissolve the bound dye in 10 mM Tris base solution.
-
Measurement: Read the absorbance at 515 nm using a microplate reader.
Experimental Workflow for SRB Assay
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity assessment.
Caspase Activity Assay for Apoptosis
This assay measures the activity of caspases, key enzymes in the apoptotic pathway.
Protocol:
-
Cell Lysis: Lyse the treated and untreated cells with a lysis buffer.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow for enzymatic cleavage of the substrate.
-
Measurement: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader. The signal intensity is proportional to the caspase activity.
Apoptosis Signaling Pathway
Caption: Simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.
Nitric Oxide (NO) Inhibition Assay
This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Treatment: Pre-treat the cells with test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Griess Reagent: Mix the cell culture supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
NF-κB Signaling in Inflammation
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Conclusion
This comparative guide underscores the therapeutic potential of this compound and other apigenin glycosides. While all exhibit promising biological activities, subtle structural differences influence their specific potency and pharmacokinetic properties. Further head-to-head comparative studies are warranted to fully elucidate their individual strengths and guide the development of novel therapeutic agents.
Disclaimer: This information is for research and informational purposes only and is not intended as medical advice.
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative activity of vitexin-2-O-xyloside and avenanthramides on CaCo-2 and HepG2 cancer cells occurs through apoptosis induction and reduction of pro-survival mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Correlation of Vitexin-2''-xyloside Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activities of Vitexin-2''-xyloside, a bioactive flavonoid glycoside with demonstrated therapeutic potential. The following sections present a summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate a comprehensive understanding of its mechanism of action.
In Vitro Activity of this compound: A Focus on Anticancer Properties
Recent research has highlighted the potent in vitro anticancer effects of this compound across various cancer cell lines. These studies consistently demonstrate its ability to inhibit cell proliferation and induce programmed cell death, known as apoptosis.
Quantitative Analysis of In Vitro Efficacy
The antiproliferative and pro-apoptotic effects of this compound have been quantified in several cancer cell lines. The data below summarizes key findings from these studies.
Table 1: Antiproliferative Activity of this compound on Cancer Cell Lines.
| Cell Line | Cancer Type | Treatment Time (hours) | IC50 (µM) | Reference |
| CaCo-2 | Colon Cancer | 48 | Not explicitly stated, but significant inhibition at 50 µM | [1][2] |
| HepG2 | Liver Cancer | 48 | Not explicitly stated, but significant inhibition at 50 µM | [1][2] |
| T24 | Bladder Cancer | 72 | 8.8 ± 0.8 | [3][4] |
Table 2: Pro-apoptotic and Gene Regulatory Effects of this compound (50 µM, 48h Treatment). [1][2]
| Cell Line | Parameter | Fold Change vs. Control |
| CaCo-2 | Caspase-9 Activity | ~2.5 |
| Caspase-8 Activity | ~2.0 | |
| Caspase-3 Activity | ~3.0 | |
| BIRC5 (Survivin) mRNA | ~0.4 | |
| HIF1A mRNA | ~0.6 | |
| VEGFA mRNA | ~0.5 | |
| HepG2 | Caspase-9 Activity | ~2.0 |
| Caspase-8 Activity | ~1.8 | |
| Caspase-3 Activity | ~2.5 | |
| BIRC5 (Survivin) mRNA | ~0.5 | |
| HIF1A mRNA | ~0.7 | |
| VEGFA mRNA | ~0.6 |
Signaling Pathways and Experimental Workflows
This compound exerts its anticancer effects by modulating specific signaling pathways. A key mechanism is the induction of apoptosis through the activation of caspases, a family of proteases that execute programmed cell death.[1][2] Furthermore, it downregulates the expression of crucial pro-survival genes such as BIRC5 (survivin), HIF1A, and VEGFA, which are involved in inhibiting apoptosis, promoting angiogenesis, and helping cancer cells adapt to hypoxic conditions.[1][2]
The following diagram illustrates a typical workflow for assessing the in vitro activity of this compound.
In Vivo Correlation of this compound Activity
While in vitro studies provide a strong foundation for the anticancer potential of this compound, in vivo investigations are crucial to understand its physiological effects, including absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy in a whole-organism context.
Pharmacokinetic Profile
A study in rats has provided initial insights into the pharmacokinetic profile of this compound. These findings are essential for designing effective in vivo efficacy studies.
Table 3: Pharmacokinetic Parameters of Vitexin in Rats. [5]
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | t1/2β (min) | Absolute Bioavailability (F) |
| Intravenous | 10 | - | - | 46.01 ± 0.810 | - |
| Oral | 30 | 0.51 ± 0.015 | 15.82 ± 0.172 | - | 4.91 ± 0.761% |
The low oral bioavailability suggests that further formulation strategies may be necessary to enhance its systemic exposure and therapeutic efficacy.
In Vivo Efficacy: Current Research Gaps
To date, there is a notable lack of published in vivo studies specifically investigating the anticancer efficacy of this compound in animal models, such as xenograft studies. While research on the related compound, vitexin, has shown tumor growth inhibition in mouse models, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures and pharmacokinetic profiles. Therefore, further in vivo research is imperative to validate the promising in vitro findings and to establish a clear in vitro-in vivo correlation for this compound's anticancer activity.
The following diagram illustrates the workflow of a pharmacokinetic study.
Experimental Protocols
In Vitro Assays
-
Cell Lines and Culture: CaCo-2, HepG2, and T24 cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1][2]
-
Sulforhodamine B (SRB) Assay for Cell Proliferation:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 48 or 72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance at 515 nm to determine cell density.
-
-
Caspase Activity Assay:
-
Lyse the treated and control cells to release cellular contents.
-
Incubate the cell lysates with specific caspase substrates (e.g., for caspase-3, -8, and -9) that are conjugated to a colorimetric or fluorometric reporter.
-
Measure the signal generated from the cleaved reporter, which is proportional to the caspase activity.
-
-
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR):
-
Isolate total RNA from treated and control cells.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform qPCR using specific primers for the target genes (BIRC5, HIF1A, VEGFA) and a reference gene (e.g., GAPDH).
-
Analyze the amplification data to determine the relative changes in mRNA expression levels.
-
Conclusion
The available data strongly supports the in vitro anticancer activity of this compound, demonstrating its ability to inhibit proliferation and induce apoptosis in various cancer cell lines through well-defined molecular pathways. However, a significant gap exists in the in vivo validation of these findings. The low oral bioavailability observed in pharmacokinetic studies highlights a potential challenge for its therapeutic application, which may necessitate the development of novel delivery systems. Future research should prioritize in vivo efficacy studies in relevant cancer models to establish a clear correlation with the promising in vitro results and to further elucidate the therapeutic potential of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Antiproliferative activity of vitexin-2-O-xyloside and avenanthramides on CaCo-2 and HepG2 cancer cells occurs through apoptosis induction and reduction of pro-survival mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Vitexin-2''-xyloside: A Comparative Analysis of its Cytotoxic Effects on Normal vs. Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the cytotoxic properties of Vitexin-2''-xyloside (XVX), a naturally occurring flavonoid, comparing its effects on various cancer cell lines versus normal, healthy cells. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the cellular pathways influenced by this compound.
Data Presentation: Comparative Cytotoxicity of this compound
This compound has demonstrated a significant differential cytotoxicity, exhibiting potent growth-inhibitory and pro-apoptotic effects against a range of cancer cell lines while showing minimal impact on the viability of normal cells. The following table summarizes the 50% inhibitory concentration (IC50) values of XVX in various cell lines, highlighting its selective anticancer potential.
| Cell Line | Cell Type | Organism | IC50 Value (µM) at 48h | Reference |
| Normal Cells | ||||
| NCTC 2544 | Keratinocytes (Skin) | Human | > 100 | --INVALID-LINK-- |
| Lymphocytes | Blood Cells | Human | Not cytotoxic | --INVALID-LINK-- |
| Cancer Cells | ||||
| CaCo-2 | Colorectal Adenocarcinoma | Human | 50.9 ± 5.5 | --INVALID-LINK-- |
| HepG2 | Hepatocellular Carcinoma | Human | 71.6 ± 7.4 | --INVALID-LINK-- |
| T24 | Bladder Carcinoma | Human | 8.8 ± 0.8 (at 72h) | --INVALID-LINK-- |
| RKO | Colon Carcinoma | Human | Induces apoptosis | --INVALID-LINK-- |
| LoVo | Colorectal Adenocarcinoma | Human | Synergistic effects | --INVALID-LINK-- |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's cytotoxicity.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This assay determines cell density based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 or 72 hours).
-
Terminate the experiment by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the fixed cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the SRB assay.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
Materials:
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound, harvest, and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound.
Caption: Experimental workflow for evaluating the cytotoxicity of this compound.
Caption: Apoptosis signaling pathways induced by this compound in cancer cells.
Caption: Cell cycle arrest points induced by this compound in cancer cells.
Safety Operating Guide
Safe Disposal of Vitexin-2''-xyloside: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Vitexin-2''-xyloside, a bioactive flavonoid glycoside used in pharmacological and nutraceutical research.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is imperative to consult the material's Safety Data Sheet (SDS) and follow all institutional and local regulations for hazardous waste management. While some sources may not classify Vitexin as hazardous, it is best practice to handle this compound as a hazardous substance due to the lack of definitive data and the potential for associated impurities.[2][3][4]
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Procedure
All chemical waste, including this compound and any contaminated materials, must be disposed of through a licensed hazardous waste collection program.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][7]
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and cleaning materials, in a designated and compatible hazardous waste container.[8]
-
Ensure the container is made of a material that will not react with the chemical and has a secure, tight-fitting lid.[9]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the first waste was added to the container.
-
-
Storage:
-
Disposal Request:
-
Once the container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office or the designated waste management provider.[5]
-
-
Empty Container Disposal:
-
A container that has held this compound should be treated as hazardous waste.
-
If the container is to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent.[5][8]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[5][8]
-
After triple-rinsing, deface or remove all chemical labels from the empty container before placing it in the regular trash.[5]
-
Emergency Procedures
In the event of a spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
Contain the spill using absorbent pads or other suitable materials.
-
Clean the spill area, and collect all cleaning materials into the designated hazardous waste container.
-
Wash the area with soap and water.
-
Report the spill to your laboratory supervisor and EHS office.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. This compound | 10576-86-0 | FV157212 | Biosynth [biosynth.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com [carlroth.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling Vitexin-2''-xyloside
Personal Protective Equipment (PPE)
When handling Vitexin-2''-xyloside, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or chemical goggles | Should be worn at all times in the laboratory to protect against splashes or airborne particles. Contact lenses should be avoided as they can absorb and concentrate irritants.[4] |
| Hand Protection | Chemical-resistant gloves | Select gloves that have been tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US).[4] Nitrile gloves are a common and suitable choice for handling non-hazardous powders. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended when weighing or handling the powder in a way that may generate dust.[4] Use in a well-ventilated area is crucial to minimize inhalation.[4] |
Operational Plan
A systematic approach to handling this compound from receipt to use is critical for safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from strong oxidizing agents, as violent reactions can occur.[3]
-
Avoid exposure to direct sunlight and moisture.
2. Handling and Preparation of Solutions:
-
Engineering Controls: Whenever possible, handle the powder in a chemical fume hood or a ventilated enclosure to control dust.[1]
-
Weighing:
-
Perform in a designated area, preferably within a ventilated balance enclosure, to prevent dust dispersion.
-
Use appropriate tools (e.g., spatulas) to handle the powder and avoid creating dust clouds.
-
-
Dissolving:
-
Add the weighed powder slowly to the solvent to avoid splashing.
-
If sonication is required to dissolve the compound, ensure the container is properly sealed.
-
For stock solutions, DMSO is a common solvent, but always refer to the specific experimental protocol for the appropriate solvent.
-
3. Spill Management:
-
Minor Spills:
-
Clean up spills immediately.[4]
-
Wear appropriate PPE, including respiratory protection, to avoid inhaling dust.[4]
-
Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof vacuum if necessary) to collect the spilled material.[4]
-
Place the collected material in a sealed, labeled container for disposal.[4]
-
-
Major Spills:
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Categorization: Unused this compound and any materials contaminated with it should be treated as chemical waste.
-
Disposal Procedure:
-
Dispose of the waste in a designated, labeled, and sealed container.
-
Consult with your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service to ensure compliance with local, state, and federal regulations.[1]
-
Do not dispose of the compound down the drain or in the general trash.[1]
-
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate should be collected as chemical waste. The cleaned container can then be disposed of according to institutional guidelines.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
